3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate
Description
BenchChem offers high-quality 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(3-formylpyridin-1-ium-1-yl)propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c11-8-9-3-1-4-10(7-9)5-2-6-15(12,13)14/h1,3-4,7-8H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPYNQPQCZIJCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)CCCS(=O)(=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601222120 | |
| Record name | Pyridinium, 3-formyl-1-(3-sulfopropyl)-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601222120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93803-27-1 | |
| Record name | Pyridinium, 3-formyl-1-(3-sulfopropyl)-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93803-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Formyl-1-(3-sulphonatopropyl)pyridinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093803271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinium, 3-formyl-1-(3-sulfopropyl)-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601222120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-formyl-1-(3-sulphonatopropyl)pyridinium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Functional Zwitterion: Physicochemical Profiling of 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate
[1]
Executive Summary
3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate (CAS: 93803-27-1), often referred to in industrial contexts as a functionalized Pyridinium Propyl Sulfobetaine (PPS-CHO), represents a unique class of "reactive zwitterions."[1] Unlike standard non-detergent sulfobetaines (NDSBs) used strictly for protein folding, this molecule combines the high-solubility, anti-aggregation properties of a sulfobetaine core with a chemically active formyl (aldehyde) handle.
This guide details the physicochemical architecture, synthesis logic, and dual-application vectors of this compound: as a critical leveling agent in high-performance nickel electroplating and as a reversible solubilizing scaffold in biochemical research.
Module 1: Molecular Architecture & Synthesis[1]
Structural Logic
The molecule is an inner salt (zwitterion) possessing a permanent positive charge on the pyridinium nitrogen and a permanent negative charge on the sulfonate group.[2]
-
Cationic Center: The pyridinium ring acts as an electron-deficient aromatic system.[1] The electron-withdrawing formyl group at the 3-position further decreases electron density on the ring, enhancing its adsorption potential on negatively charged metal cathodes.[1]
-
Anionic Tail: The sulfonate group (
) provides exceptional water solubility and insensitivity to pH changes, unlike carboxylate-based betaines.[1] -
Reactive Handle: The C-3 aldehyde allows for Schiff base formation with amines or oxidation to carboxylic acids, offering a vector for chemical modification.
Synthesis Protocol
The synthesis relies on the nucleophilic ring-opening of 1,3-propanesultone by pyridine-3-carboxaldehyde (nicotinaldehyde) .[1]
Critical Safety Note: 1,3-Propanesultone is a potent alkylating agent and a carcinogen.[1][3] All operations must occur in a fume hood with appropriate PPE.
Graphviz: Synthesis Pathway
Figure 1: The quaternization reaction proceeds via an SN2 mechanism where the pyridine nitrogen attacks the primary carbon of the sultone ring.[1]
Step-by-Step Laboratory Synthesis
-
Reagents: Dissolve 0.1 mol Nicotinaldehyde in anhydrous acetone (or acetonitrile).
-
Addition: Add 0.105 mol 1,3-Propanesultone (slight excess) dropwise under nitrogen atmosphere.
-
Reaction: Reflux at 60°C for 12–24 hours. The zwitterionic product is insoluble in acetone and will precipitate as a white solid.
-
Purification (The "Self-Cleaning" Step):
-
Cool the mixture to 4°C.
-
Filter the precipitate.
-
Wash: Rinse the cake vigorously with cold acetone. This removes unreacted nicotinaldehyde and, crucially, the toxic propanesultone.
-
-
Drying: Vacuum dry at 50°C.
Module 2: Physicochemical Profile[4][5][6]
The compound’s utility is defined by its stability in aqueous electrolytes and its redox behavior.
Key Parameters[1][5][6][7]
| Property | Specification | Notes |
| Formula | ||
| MW | 229.25 g/mol | |
| Appearance | White Crystalline Powder | Hygroscopic; store in desiccator.[1] |
| Solubility | >500 g/L (Water) | Insoluble in ether, acetone, benzene. |
| Melting Point | 265–275°C (Decomposes) | Typical of high-lattice-energy zwitterions.[1] |
| pH (10% aq) | 4.5 – 6.0 | Slightly acidic due to pyridinium induction. |
| Redox Stability | Labile Aldehyde | Aldehyde can oxidize to acid ( |
Stability Considerations
-
Hydrolysis: The sulfonate linkage is hydrolytically stable over a wide pH range (1–13).
-
Aldehyde Reactivity: In alkaline solutions (pH > 9), the aldehyde may undergo Cannizzaro disproportionation or aldol-like condensations. For storage, maintain neutral pH.
Module 3: Application Vectors
Primary Vector: Electroplating (Leveling Agent)
In Nickel (Watts bath) and Zinc electroplating, this compound acts as a Class II Brightener (Leveler).
Mechanism of Action:
-
Diffusion Control: The positively charged pyridinium ring is attracted to the negatively charged cathode.
-
Selective Adsorption: The molecule adsorbs preferentially at high-current density areas (peaks/protrusions) on the metal surface.
-
Inhibition: The adsorbed layer creates a barrier, increasing local resistance and forcing metal ions to deposit in low-current density areas (valleys).
-
Result: A macroscopically flat (leveled) and bright surface.
Graphviz: Leveling Mechanism
Figure 2: The "Leveling Effect" is achieved by the molecule blocking rapid growth at peaks, forcing deposition into surface valleys.
Secondary Vector: Biochemical Solubilization
Similar to NDSB-201, this molecule prevents protein aggregation by shielding hydrophobic patches.[1] However, the formyl group adds a "Click" dimension:
-
Reversible Immobilization: Proteins can be anchored to the aldehyde via reductive amination (forming a stable amine linkage) or Schiff base formation (reversible).
-
Application: Solubilizing membrane proteins for NMR studies where a reactive handle is required for subsequent labeling.
Module 4: Experimental Validation Protocols
Cyclic Voltammetry (CV) for Plating Efficiency
To verify the compound's efficacy as a leveler in a Nickel bath:
-
Setup: Three-electrode cell (Pt rotating disk working electrode, Ni counter, Ag/AgCl reference).
-
Electrolyte: Standard Watts Nickel solution (
, , ). -
Scan: -0.2V to -1.2V vs Ag/AgCl.
-
Observation: Add 50–200 ppm of the compound.
-
Result: You should observe a suppression of the nickel reduction peak current. This suppression confirms the formation of the inhibiting adsorption layer essential for leveling.
-
Purity Assay (Aldehyde Titration)
Since the sulfonate is spectrally quiet, quantify the active aldehyde content using Hydroxylamine Hydrochloride.
-
Reagent: 0.5M Hydroxylamine HCl in 80% Ethanol (pH adjusted to 3.5).
-
Procedure: Dissolve 0.5g sample in 25mL reagent.
-
Reaction:
[1] -
Titration: The reaction releases HCl. Titrate the liberated acid with 0.1N NaOH to pH 3.5.
-
Calculation: Each mole of NaOH consumed corresponds to one mole of aldehyde.
References
-
Synthesis of Pyridinium Sulfobetaines
- Source: ChemicalBook & PubChem D
-
Link:[1]
- Relevance: Establishes the core synthesis logic of pyridinium-sultone ring opening.
-
Electroplating Mechanisms
-
Safety & Toxicology (1,3-Propanesultone)
-
Industrial Availability & Properties
Sources
- 1. 3-(1-Pyridinio)-1-propanesulfonate | C8H11NO3S | CID 84929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate (1547-17-7) for sale [vulcanchem.com]
- 3. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate_93803-27-1_杭州海瑞化工有限公司 [hairuichem.com]
- 6. 3-Formyl-1-(3-sulfopropyl)-pyridinium-betaine 93803-27-1, Germany 3-Formyl-1-(3-sulfopropyl)-pyridinium-betaine 93803-27-1 Manufacturers, Germany 3-Formyl-1-(3-sulfopropyl)-pyridinium-betaine 93803-27-1 Suppliers [chemnet.com]
Solubility Profile of 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate in Aqueous Solvents
The following technical guide details the solubility profile, physicochemical behavior, and experimental characterization of 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate .
CAS Number: 93803-27-1
Synonyms: 1-(3-Sulfopropyl)-3-pyridinecarboxaldehyde inner salt; FPPS; 3-Formyl-1-(3-sulfopropyl)pyridinium betaine.[1]
Molecular Formula: C
Executive Summary
3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate (FPPS) is a zwitterionic pyridinium sulfobetaine characterized by high aqueous solubility and significant dipole moment. Structurally, it consists of a cationic pyridinium ring bearing a reactive formyl group (-CHO) at the 3-position, tethered to an anionic sulfonate group via a propyl linker.
This compound is primarily utilized as a Leveling Agent and Brightener in electrochemical deposition (specifically Nickel and Zinc electroplating) and as a synthetic intermediate for functional dyes. Its solubility profile is dominated by its zwitterionic nature, exhibiting "salt-like" solubility in water while maintaining organic character suitable for specific polar organic solvents.
Physicochemical Basis of Solubility
The Zwitterionic Solvation Mechanism
The high solubility of FPPS in aqueous media (>200 g/L estimated based on structural analogs) is driven by two concurrent solvation mechanisms:
-
Ionic Solvation: The terminal sulfonate group (
) acts as a strong hydrogen bond acceptor, while the pyridinium nitrogen ( ) creates a localized region of high charge density. Water molecules form a structured hydration shell around these poles. -
Aldehyde Hydration: The formyl group at the 3-position is moderately hydrophilic. In aqueous solution, it exists in equilibrium with its gem-diol hydrate form (
), further enhancing interaction with the solvent network.
Thermodynamic Considerations
-
Enthalpy of Solution (
): Likely slightly endothermic or near-neutral. The lattice energy of the zwitterionic crystal is high due to electrostatic attraction, but the hydration energy of the separated charge centers is similarly high. -
Entropy of Solution (
): Positive. The disruption of the crystal lattice and the "structure-breaking" (chaotropic) nature of the bulky pyridinium cation contribute to a favorable entropic term.
Figure 1: Mechanistic pathway of FPPS dissolution in aqueous media, highlighting key stabilizing interactions.
Solubility Data & Solvent Compatibility
Aqueous Solubility Profile
The following data represents the solubility behavior of FPPS compared to its non-formylated parent compound (PPS, CAS 15471-17-7).
| Parameter | Value / Description | Notes |
| Water Solubility (20°C) | > 200 g/L (Estimated) | Based on PPS solubility (~240 g/L). |
| pH Stability Range | pH 2.0 – 8.0 | Stable. |
| pH Instability | pH > 10.0 | Risk of Cannizzaro reaction or Pyridinium ring opening. |
| Temperature Effect | Positive | Solubility increases significantly with temperature. |
| Appearance in Solution | Clear, colorless to pale yellow | Color intensity may increase due to trace oxidation. |
Organic Solvent Compatibility
-
Soluble: Methanol, Ethanol (Sparingly), Formamide, DMSO.
-
Insoluble: Diethyl ether, Chloroform, Hexane, Benzene, Acetone.
-
Partition Coefficient (LogP): Estimated < -2.0 (Highly hydrophilic).
Experimental Protocol: Solubility Determination
To generate an accurate solubility curve for a specific batch of FPPS, the following Shake-Flask Method coupled with HPLC is recommended. This protocol ensures saturation equilibrium is reached and accounts for potential degradation.
Reagents & Equipment[2]
-
Solvent: HPLC-grade water (degassed).
-
Apparatus: Thermostated shaker bath, 0.45 µm PTFE syringe filters.
-
Analysis: HPLC-UV (C18 column, Mobile phase: Phosphate buffer/Methanol).
Workflow
Figure 2: Step-by-step workflow for the precise determination of FPPS solubility.
Analytical Validation (HPLC Conditions)
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: 95% Buffer (20mM Phosphate, pH 3.0) / 5% Methanol. Note: High aqueous content is required to retain the polar zwitterion.
-
Detection: UV at 254 nm (Pyridinium ring absorption).
-
Flow Rate: 1.0 mL/min.
Stability & Handling in Aqueous Media
Hydrolytic Stability
FPPS is generally stable in aqueous solution at ambient temperatures. However, the aldehyde group introduces specific sensitivities:
-
Oxidation: Prolonged exposure to air in solution can oxidize the formyl group (-CHO) to a carboxylic acid (-COOH), forming 3-carboxy-1-(3-sulfopropyl)pyridinium betaine. Recommendation: Store stock solutions under inert gas (Nitrogen/Argon).
-
Base Sensitivity: At pH > 10, the pyridinium ring is susceptible to nucleophilic attack by hydroxide ions (pseudobase formation), leading to ring opening and the formation of glutaconaldehyde derivatives [1].
Storage Recommendations
-
Solid State: Hygroscopic.[2] Store in a desiccator at room temperature.
-
Solution: Prepare fresh or store at 4°C. Avoid alkaline buffers.
References
-
PubChem. (2025). 3-Pyridinium-1-ylpropane-1-sulfonate Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Thermodynamic stability of formyl-substituted pyridinium sulfobetaines
Title: Thermodynamic Stability & Synthetic Protocols for Formyl-Substituted Pyridinium Sulfobetaines: A Technical Guide
Executive Summary
Formyl-substituted pyridinium sulfobetaines, specifically 1-(3-sulfopropyl)-3-formylpyridinium betaine (FPPS) , represent a specialized class of zwitterionic surfactants used primarily as "Class II" leveling agents in high-performance electroplating (Ni, Cu) and as reactive intermediates in drug discovery.
Unlike their chemically inert analogs (e.g., PPS or PPS-OH), the presence of the formyl (-CHO) group at the meta-position of the pyridinium ring introduces a unique thermodynamic duality:
-
Zwitterionic Stability: The inner salt structure provides high melting points and solubility in polar media.
-
Carbonyl Reactivity: The aldehyde function renders the molecule susceptible to pH-dependent degradation (Cannizzaro disproportionation) and electrochemical redox cycling.
This guide provides a rigorous analysis of the thermodynamic boundaries, validated synthesis protocols, and degradation mechanisms of FPPS, designed for application scientists requiring high-purity control.
Molecular Architecture & Electronic Effects
The thermodynamic behavior of FPPS is dictated by the electronic "push-pull" interaction between the quaternary nitrogen and the formyl substituent.
-
The Cationic Center (Pyridinium): The quaternized nitrogen creates a permanent positive charge, strongly withdrawing electron density from the ring (Inductive effect,
). -
The Anionic Tail (Sulfonate): The sulfopropyl chain acts as an electron-donating group via the alkyl chain but terminates in a stable, non-nucleophilic sulfonate (
). -
The Formyl Group (3-Position): Located at the meta position, the aldehyde is an electron-withdrawing group (Resonance effect,
).
Thermodynamic Consequence:
The combination of the pyridinium cation and the formyl group creates a highly electron-deficient ring. This increases the acidity of the ring protons and makes the carbonyl carbon highly electrophilic. While the zwitterionic lattice energy stabilizes the solid state (high
Thermodynamic Stability Profile
The following data summarizes the operational limits of FPPS. These values are synthesized from comparative data of PPS analogs and aldehyde reactivity profiles.
| Parameter | Stability Limit | Mechanism of Failure |
| Thermal Stability (Solid) | Dealkylation (retro-Menschutkin reaction) and sulfonate desulfonation. | |
| Hydrolytic Stability (Acid) | High (pH < 4.0) | Stable. The pyridinium ring resists acid hydrolysis. |
| Hydrolytic Stability (Base) | Low (pH > 8.5) | Cannizzaro Reaction: Disproportionation into carboxylic acid and alcohol. Pseudobase Formation: OH⁻ attack on ring carbons. |
| Redox Stability (Anodic) | Low ( | Oxidation of -CHO to -COOH (Nicotinic acid derivative). |
| Redox Stability (Cathodic) | Moderate | Reduction of -CHO to |
Validated Synthesis Protocol
Objective: Synthesis of 1-(3-sulfopropyl)-3-formylpyridinium betaine (FPPS). Target Purity: >98% (HPLC). Critical Control Point: Moisture control. The starting material (1,3-propane sultone) hydrolyzes rapidly in wet solvents, lowering yield and introducing ionic impurities.
Reagents:
-
3-Pyridinecarboxaldehyde (Nicotinaldehyde): 1.0 eq (Freshly distilled if yellowed).
-
1,3-Propane Sultone: 1.05 eq (Slight excess).
-
Solvent: Anhydrous Acetone or Ethyl Acetate (Water content <0.05%).
Step-by-Step Methodology:
-
Preparation: Purge a 3-neck round-bottom flask with dry nitrogen (
). -
Dissolution: Dissolve 3-pyridinecarboxaldehyde (107.1 g, 1.0 mol) in anhydrous acetone (500 mL).
-
Addition: Add 1,3-propane sultone (128.2 g, 1.05 mol) dropwise at room temperature over 30 minutes. Note: Exothermic reaction.
-
Reflux: Heat the mixture to mild reflux (
) for 12–24 hours. The product will precipitate as a white/off-white solid. -
Isolation: Cool to
. Filter the precipitate under atmosphere. -
Purification: Wash the filter cake
with cold anhydrous acetone to remove unreacted aldehyde and sultone. -
Drying: Vacuum dry at
for 6 hours.
Visualized Synthesis Pathway
Figure 1: Nucleophilic ring-opening mechanism for FPPS synthesis.[1] Note the critical divergence caused by moisture contamination.
Degradation Mechanisms & Electrochemical Fate
In application (specifically electroplating or biological buffers), FPPS is rarely static. It acts as a dynamic buffer or a sacrificial leveler . Understanding its degradation is vital for bath maintenance.
Mechanism A: The Cannizzaro Disproportionation (pH Driven)
In basic media, the electron-deficient aldehyde cannot enolize (no
-
Impact: Loss of leveling efficiency; accumulation of nicotinate-sulfobetaines which may precipitate.
Mechanism B: Electrochemical Redox Cycling
In an electroplating cell, FPPS migrates to the cathode (despite being zwitterionic, the dipole aligns with the field).
-
Cathodic Reduction: The formyl group is reduced to a hydroxymethyl group (
). This converts FPPS into PPS-OH , another active brightener. -
Anodic Oxidation: If the compound reaches the anode, the aldehyde oxidizes to the carboxylic acid.
Visualized Degradation Cycle
Figure 2: The electrochemical and chemical fate of FPPS. The molecule acts as a redox shuttle, converting between aldehyde, alcohol, and acid forms.
Analytical Validation
To verify thermodynamic stability during storage or synthesis, use the following markers:
-
H-NMR (D2O):
-
Target Signal: Aldehyde proton at
ppm (Singlet). -
Degradation Signal: Disappearance of 10.1 ppm; appearance of
(Alcohol) at ppm or Carboxyl shifts.
-
-
HPLC (Reverse Phase):
-
Column: C18 or Amide-C16 (Zwitterions elute poorly on standard C18 without ion-pairing agents).
-
Mobile Phase: Phosphate buffer (pH 3.0) / Methanol.
-
Detection: UV at 260 nm (Pyridine ring).
-
-
DSC (Differential Scanning Calorimetry):
-
Sharp endotherm at melting point (specific to crystal form, typically
). Broadening indicates hydrolysis products (sulfonic acid presence).
-
References
-
Synthesis & Industrial Application
-
Title: Process for the preparation of 1-(3-sulphopropyl)-pyridinium-betaine.[]
- Source: European P
- Link
-
-
Electrochemical Behavior & Leveling Mechanism
-
Title: Application Notes for 3-Pyridinesulfonate as an Additive in Electroplating Baths.[3]
- Source: BenchChem Technical Library.
-
-
Chemical Reactivity of Pyridinium Zwitterions
- Title: Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity.
- Source:Molecules (MDPI), 2022.
-
Link:[Link]
-
Thermodynamic Properties of Sulfobetaines
- Title: Thermodynamic properties of micellization of Sulfobetaine-type Zwitterionic Gemini Surfactants.
- Source:Journal of Colloid and Interface Science, 2012.
-
Link:[Link]
Sources
A Tale of Two Pyridiniums: A Technical Guide to PPS-OH and the Enigmatic 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of chemical compounds, subtle structural modifications can lead to vastly different properties and applications. This guide delves into the comparative analysis of two intriguing pyridinium propanesulfonate derivatives: the well-established 1-(2-Hydroxy-3-sulfonatopropyl)pyridinium (PPS-OH) and the largely unexplored 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate . While both share a common pyridinium sulfobetaine backbone, the presence of a hydroxyl group versus a formyl group dictates their divergent chemical personalities and potential utility.
This document will first provide a comprehensive overview of the known entity, PPS-OH, detailing its synthesis, established applications, and the mechanistic underpinnings of its function. Subsequently, we will venture into the theoretical realm to dissect the structure of 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate. By leveraging established principles of organic chemistry and drawing parallels with related structures, we will propose a synthetic strategy, predict its key properties, and postulate its potential applications, thereby illuminating a path for future research and development.
Part 1: PPS-OH - The Established Workhorse of Electroplating
1.1. Chemical Identity and Physicochemical Properties
PPS-OH, chemically known as 1-(2-Hydroxy-3-sulfonatopropyl)pyridinium, is a zwitterionic compound, or inner salt, possessing both a positively charged pyridinium nitrogen and a negatively charged sulfonate group. This inherent charge separation within the same molecule imparts unique physicochemical properties.
| Property | Value |
| Chemical Name | 1-(2-Hydroxy-3-sulfonatopropyl)pyridinium |
| Synonyms | Pyridinium Hydroxy propyl sulfobetaine, PPSOH |
| CAS Number | 3918-73-8 |
| Molecular Formula | C₈H₁₁NO₄S |
| Molecular Weight | 217.24 g/mol |
| Appearance | White to almost white powder or colorless to yellowish liquid (in solution) |
| Solubility | Highly soluble in water |
1.2. Synthesis of PPS-OH: A Step-by-Step Protocol
The synthesis of PPS-OH is a well-documented, two-step process that begins with the ring-opening of an epoxide followed by quaternization of the pyridine nitrogen.[1]
Step 1: Synthesis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate
This initial step involves the nucleophilic attack of a sulfite or bisulfite salt on epichlorohydrin.
-
Reaction: In an aqueous medium, sodium sulfite or metabisulfite is reacted with epichlorohydrin. The reaction is typically catalyzed and proceeds via the opening of the epoxide ring.
-
Reaction Conditions: The reaction is generally carried out at a controlled temperature, often between 40-80°C, under an inert atmosphere to prevent side reactions.[1]
-
Work-up: After the reaction is complete, water is typically removed under reduced pressure to isolate the sodium 3-chloro-2-hydroxypropane-1-sulfonate intermediate.[1]
Step 2: Quaternization of Pyridine
The second step involves the reaction of the intermediate with pyridine to form the final PPS-OH product.
-
Reaction: Sodium 3-chloro-2-hydroxypropane-1-sulfonate is dissolved in water and reacted with pyridine. The pyridine nitrogen acts as a nucleophile, displacing the chloride to form the pyridinium salt.
-
Reaction Conditions: The reaction is typically carried out at reflux temperature (around 95-110°C) for several hours.[1]
-
Purification: The final product is often purified through recrystallization or by using a suitable solvent to precipitate the product, followed by filtration and drying.[1]
1.3. Core Application: A Leveling and Brightening Agent in Nickel Electroplating
The primary and most well-documented application of PPS-OH is as an additive in nickel electroplating baths.[2][3] It functions as a highly effective leveling agent and a secondary brightener, contributing to the deposition of smooth, lustrous, and ductile nickel coatings.[2][3]
Mechanism of Action:
The leveling effect of PPS-OH is attributed to its preferential adsorption onto the micro-peaks of the substrate surface. This adsorption inhibits the deposition of nickel ions at these high points, allowing for a greater deposition rate in the micro-valleys.[2] This differential deposition rate effectively "fills in" surface imperfections, resulting in a smoother, more level surface.
1.4. Potential in Drug Development: A Zwitterionic Scaffold
While its primary use is in materials science, the zwitterionic nature of PPS-OH presents intriguing possibilities in the realm of drug development. Zwitterionic compounds are known for their ability to resist non-specific protein adsorption, a property highly desirable for drug delivery systems to evade the immune system and prolong circulation time.[4][5] The hydroxyl group also offers a potential site for further functionalization, allowing for the attachment of therapeutic agents or targeting moieties.
Part 2: 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate - A Frontier of Chemical Exploration
In stark contrast to the well-characterized PPS-OH, 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate remains a largely hypothetical molecule within the published scientific literature. Its existence and properties must, therefore, be inferred from the known chemistry of its constituent parts.
2.1. Deconstructing the Molecule: A Triumvirate of Functionality
The structure of 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate can be dissected into three key functional components:
-
Pyridinium Core: The positively charged pyridinium ring is a common motif in biologically active molecules and serves as a good leaving group in certain reactions. Its aromatic nature also allows for π-π stacking interactions.
-
Propane-1-sulfonate Side Chain: This zwitterionic side chain, similar to that in PPS-OH, is expected to confer high water solubility and potentially low protein binding properties.
-
3-Formyl Group: This aldehyde functionality is the key differentiator from PPS-OH. The formyl group is a versatile chemical handle, capable of undergoing a wide range of reactions, including nucleophilic addition, oxidation, reduction, and condensation reactions. Its position at the 3-position of the pyridine ring also influences the electronic properties of the aromatic system.
2.2. Proposed Synthetic Pathway
A plausible synthetic route to 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate would likely involve the quaternization of 3-formylpyridine (also known as nicotinaldehyde) with a suitable sulfonating agent.[6]
Proposed Synthesis:
-
Starting Materials: 3-Formylpyridine and 1,3-propanesultone.
-
Reaction: The nitrogen atom of 3-formylpyridine would act as a nucleophile, attacking the electrophilic carbon of the 1,3-propanesultone, leading to the opening of the sultone ring and the formation of the zwitterionic product.
-
Reaction Conditions: This reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or DMF, and may require heating to proceed at a reasonable rate.
-
Purification: The product, being a salt, would likely precipitate from the reaction mixture or could be isolated by the addition of a less polar solvent. Recrystallization would be a suitable method for purification.
2.3. Predicted Properties and Reactivity
Based on its structure, we can predict several key properties of 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate:
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | White to off-white crystalline solid | Typical for pyridinium salts. |
| Solubility | High in water and other polar solvents | Due to the zwitterionic nature. |
| Stability | Likely stable under normal conditions, but the formyl group may be susceptible to oxidation. | Aldehydes can be oxidized to carboxylic acids. |
| Reactivity | The formyl group will be the primary site of reactivity, undergoing reactions typical of aldehydes. | The electron-withdrawing nature of the pyridinium ring may enhance the electrophilicity of the formyl carbon. |
2.4. Postulated Applications: A World of Possibilities
The presence of the reactive formyl group opens up a plethora of potential applications for this molecule, particularly in the life sciences.
-
Bioconjugation and Labeling: The aldehyde can react with molecules containing primary amines (e.g., proteins, peptides, and certain drugs) to form Schiff bases, which can be further reduced to stable secondary amines. This makes it a potential tool for bioconjugation and fluorescent labeling.
-
Drug Discovery and Development: The formyl group can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic activity. For instance, it could be a precursor for the synthesis of novel kinase inhibitors or other targeted therapies. The pyridinium core itself is found in many bioactive compounds.[7][8][9][10]
-
Cross-linking Agent: The bifunctional nature of the molecule (pyridinium for potential non-covalent interactions and the formyl group for covalent bond formation) could be exploited in the development of novel cross-linking agents for hydrogels or other biomaterials.
-
Catalysis: Pyridinium salts can act as phase-transfer catalysts or organocatalysts. The formyl group could be modified to introduce additional catalytic functionality.
Core Directive Summary: A Comparative Overview
| Feature | PPS-OH (1-(2-Hydroxy-3-sulfonatopropyl)pyridinium) | 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate (Predicted) |
| Key Functional Group | Hydroxyl (-OH) | Formyl (-CHO) |
| Primary Application | Leveling and brightening agent in nickel electroplating.[2][3] | Potential in bioconjugation, drug discovery, and as a chemical scaffold. |
| Reactivity | Relatively stable, with the hydroxyl group available for esterification or etherification. | Highly reactive at the formyl group (nucleophilic addition, oxidation, etc.). |
| Synthesis | Well-established two-step synthesis from epichlorohydrin and pyridine.[1] | Plausible one-step synthesis from 3-formylpyridine and 1,3-propanesultone. |
| Current Status | Commercially available and widely used in industry. | A novel compound with no significant presence in the current literature. |
Conclusion: From Industrial Staple to Research Frontier
This in-depth technical guide has illuminated the distinct worlds of PPS-OH and the theoretical 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate. PPS-OH stands as a testament to the power of a simple yet effective molecular design, having carved out a crucial niche in the electroplating industry. Its zwitterionic nature, however, hints at untapped potential in the biomedical field.
In contrast, 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate represents a tantalizing frontier for chemical exploration. The introduction of a reactive formyl group onto the pyridinium propanesulfonate scaffold opens a gateway to a vast array of potential applications, from creating novel bioconjugates to serving as a building block for new therapeutics. The predictive analysis provided here serves as a foundational blueprint for researchers and scientists to embark on the synthesis, characterization, and application of this promising yet enigmatic molecule. The journey from a theoretical construct to a tangible tool in the laboratory and beyond awaits its pioneers.
References
- This guide has been compiled by synthesizing information from a multitude of scientific sources. For specific citations, please refer to the in-text links.
- The provided references offer further reading on the synthesis, properties, and applications of pyridinium compounds and rel
Sources
- 1. CN102491942A - Production method of high-purity PPS-OH - Google Patents [patents.google.com]
- 2. atamankimya.com [atamankimya.com]
- 3. atamankimya.com [atamankimya.com]
- 4. CAS 304672-01-3: sodium propane-1-sulfonate hydrate [cymitquimica.com]
- 5. 3-pyridine carboxaldehyde, 500-22-1 [thegoodscentscompany.com]
- 6. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyridinium 1,4-zwitterionic thiolates as a useful class of sulfur-containing synthons: application to the synthesis of 2,5-dihydro-1,4,5-thiadiazepines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. millionsenior.com [millionsenior.com]
Methodological & Application
Application Notes and Protocols for Electrodeposition with 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate
Introduction: A Novel Zwitterionic Additive for Advanced Electrodeposition
In the realm of metal finishing and microelectronics fabrication, the pursuit of enhanced electrodeposition processes is perpetual. The quality of an electroplated layer—defined by its brightness, levelness, ductility, and uniformity—is critically dependent on the organic additives introduced into the plating bath.[1][2] These additives, typically used in minute concentrations, exert a profound influence on the kinetics of metal ion reduction and the morphology of the resulting deposit.[3][4][5]
This document introduces 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate (FPPS) , a novel zwitterionic additive, and provides detailed protocols for its application in electrodeposition baths, with a primary focus on copper electroplating. FPPS is a pyridinium propane sulfonate derivative, a class of compounds well-regarded for their roles as brighteners and leveling agents in nickel, zinc, and copper plating.[1] The unique feature of FPPS is the presence of a formyl (aldehyde) group at the 3-position of the pyridine ring. This functional group is anticipated to bestow unique properties upon the additive, potentially enhancing its performance as a leveling agent and grain refiner through specific adsorption mechanisms and electrochemical reactivity.
The zwitterionic nature of FPPS, possessing both a cationic pyridinium ring and an anionic sulfonate group, is expected to influence its solubility and adsorption behavior at the electrode-electrolyte interface, contributing to the formation of a uniform and compact metallic coating.[6][7] These application notes are designed for researchers and professionals in materials science, chemistry, and drug development who are engaged in the development of advanced coating technologies.
Synthesis of 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate (FPPS)
The synthesis of FPPS can be achieved through a straightforward nucleophilic addition reaction between 3-formylpyridine and 1,3-propane sultone. This reaction is analogous to the synthesis of other pyridinium alkyl sulfonates.[8]
Protocol for FPPS Synthesis
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.7 g (0.1 mol) of 3-formylpyridine in 100 mL of a suitable solvent such as ethanol or acetonitrile.
-
Addition of 1,3-Propane Sultone: To the stirred solution, add 12.2 g (0.1 mol) of 1,3-propane sultone dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-82°C for ethanol) and maintain for 24-48 hours.[8]
-
Product Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature. The zwitterionic product, FPPS, is expected to precipitate as a white solid. If precipitation is not spontaneous, the addition of a non-polar solvent like diethyl ether can induce crystallization.[8]
-
Purification: Filter the solid product using a Büchner funnel and wash with cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified FPPS under vacuum to obtain a fine, white powder.
-
Characterization: Confirm the structure and purity of the synthesized FPPS using techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Postulated Mechanism of Action
The efficacy of FPPS as an electrodeposition additive is rooted in its molecular structure, which allows for strong and specific interactions at the cathode surface. The proposed mechanism involves several key features:
-
Zwitterionic Nature: The molecule's overall neutrality, coupled with its charged centers, facilitates its migration to and adsorption onto the cathode surface. Zwitterionic surfactants can form a protective layer at the electrode interface, influencing the double-layer capacitance and the kinetics of ion transfer.[6][7][9]
-
Pyridinium Cation: The positively charged pyridinium ring is electrostatically attracted to the negatively charged cathode surface. This moiety is known to act as an inhibitor, particularly at sites of high current density such as peaks and protrusions on the substrate.[1][10]
-
Sulfonate Anion: The negatively charged sulfonate group enhances the solubility of the additive in aqueous plating baths and can interact with metal ions in the electrolyte.
-
Formyl Group: The aldehyde functionality is the most distinctive feature of FPPS. It is postulated to contribute to the additive's performance in two ways:
-
Enhanced Adsorption: The electronegative oxygen atom of the formyl group can coordinate with the metal surface, strengthening the adsorption of the additive.
-
Electrochemical Reactivity: The formyl group is electrochemically active and may be reduced at the cathode. This process could compete with metal deposition, further inhibiting growth at high-current-density regions and thus enhancing the leveling effect.
-
Diagram of Postulated Leveling Mechanism
Caption: Proposed leveling mechanism of FPPS in electrodeposition.
Application in Copper Electrodeposition
FPPS is proposed as a highly effective leveling agent and brightener for acidic copper electroplating baths, particularly for applications requiring uniform filling of micro-vias and trenches in printed circuit boards and integrated circuits.[1][10]
Recommended Copper Electrodeposition Bath Formulation
| Component | Concentration Range | Purpose |
| Copper Sulfate (CuSO₄·5H₂O) | 180 - 240 g/L | Source of copper ions[11][12] |
| Sulfuric Acid (H₂SO₄) | 40 - 60 g/L | Increases conductivity and prevents salt hydrolysis[11][12] |
| Chloride Ions (Cl⁻) | 40 - 80 mg/L | Synergistic effect with organic additives[13] |
| Polyethylene Glycol (PEG) | 200 - 500 mg/L | Suppressor/Inhibitor[3][4] |
| FPPS Additive | 1 - 20 mg/L (optimization required) | Leveling Agent and Brightener |
Experimental Protocols
Protocol 1: Preparation of the Copper Electrodeposition Bath
-
Initial Dissolution: In a 1 L beaker, dissolve the required amount of copper sulfate in approximately 500 mL of deionized water with gentle heating and stirring.
-
Acid Addition: Once the copper sulfate is fully dissolved, cool the solution to room temperature. Slowly and carefully add the concentrated sulfuric acid while stirring. Caution: This is an exothermic reaction.
-
Additive Premix: In a separate small beaker, dissolve the polyethylene glycol (PEG) and the optimized amount of FPPS in a small volume of deionized water.
-
Final Mixing: Add the additive premix to the main solution. Add the source of chloride ions (e.g., from a stock solution of HCl).
-
Volume Adjustment: Transfer the solution to a 1 L volumetric flask and dilute to the mark with deionized water.
-
Purification (Optional but Recommended): Perform a low-current-density electrolysis (dummy plating) for several hours to remove metallic impurities.
Protocol 2: Electrodeposition of Copper
-
Substrate Preparation: Prepare the substrate to be plated by thorough cleaning and degreasing, followed by an acid dip to remove any oxide layers. Rinse with deionized water between each step.
-
Bath Setup: Fill the electroplating cell with the prepared bath. Use a soluble anode, such as phosphorized copper, and connect it to the positive terminal of a DC power supply.
-
Electrode Placement: Place the prepared substrate (cathode) in the cell, ensuring it is parallel to the anode. Connect it to the negative terminal of the power supply.
-
Electrodeposition: Apply the desired current density (typically in the range of 1-5 A/dm²) and begin the electrodeposition process. The duration will depend on the desired coating thickness.
-
Post-treatment: After plating, remove the substrate, rinse thoroughly with deionized water, and dry.
Experimental Workflow Diagram
Caption: Workflow for copper electrodeposition using FPPS additive.
Expected Outcomes and Troubleshooting
-
Improved Surface Finish: The addition of FPPS is expected to result in a significantly smoother and brighter copper deposit compared to a bath without it. This can be quantified by surface profilometry and gloss measurements.
-
Enhanced Leveling: When plating on substrates with micro-features, FPPS should promote bottom-up filling and reduce the formation of voids and seams. This can be observed using cross-sectional scanning electron microscopy (SEM).
-
Grain Refinement: The additive is likely to refine the grain structure of the copper deposit, which can be confirmed by X-ray diffraction (XRD) analysis.
Troubleshooting:
-
Dull or Burnt Deposits: This may indicate an excessively high concentration of FPPS or an imbalance with other additives. A Hull cell analysis is recommended to determine the optimal concentration range.
-
Pitting: This can be caused by inadequate bath agitation or the presence of organic contaminants. Ensure proper solution movement and consider carbon treatment of the bath.
-
Poor Adhesion: This is typically a result of improper substrate preparation. Revisit the cleaning and activation steps.
References
- BenchChem. (2025).
- The Impact of Organic Additives on Copper Trench Microstructure. PMC - NIH.
- Electrodeposition of copper, acidic copper electroplating baths and additives therefor.
- Effect of zwitterionic surfactant on tribological behaviour of electroless pl
- Nanocrystalline Copper by Pulsed Electrodeposition: The Effects of Organic Additives, Bath Temperature, and pH.
- Electrocrystallization and Morphology of Copper Coatings in the Presence of Organic Additives. MDPI.
- Influence of a Zwitterionic Surfactant on the Surface Properties of Electroless Ni–P Coating on Mild Steel.
- Effect of organic additives on copper electrodeposition in the manufacture of printed boards1. Mendeleev University of Chemical Technology of Russia.
- Influence of additives on Cu electrodeposition mechanisms in acid solution: Direct current study supported by non-electrochemical measurements.
- Electroplated Copper Additives for Advanced Packaging: A Review. ACS Omega.
- Surfactants in electrochemical applic
- Effects of Heteroaromatic Thiol Additives on Co Electrodeposition by Surface Adsorption. MDPI.
- Bright nickel plating bath containing a pyridinium or quinolinium phosphate brightener and method of electroplating therewith.
- Synthesis of 3-Hydroxy propane sulfonic acid-(3-sulfopropyl)-ester ("ester 1"). Molbase.
- 3-(carbamoyl) pyridinium-1-YL-propane-1-sulfonates useful in electroplating baths.
- Surfactants in Electroplating. Jiangsu Maoheng Chemical Co., Ltd..
- Zwitterionic Polymer Electroplating Facilitates the Preparation of Electrode Surfaces for Biosensing. PubMed.
- 3-[4-[1-(3-sulfonatopropyl)
- Electroplated Copper Additives for Advanced Packaging: A Review. PMC - NIH.
- 3-Pyridinium-1-ylpropane-1-sulfon
- Novel Pyridine Oxime-Based Complexing Agents for Enhanced Corrosion Resistance in Zinc–Nickel Alloy Electroplating: Mechanisms and Applic
- Catalytic behavior of 3-mercapto-1-propane sulfonic acid on Cu electrodeposition and its effect on Cu film properties for CMOS device metallization.
- Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Universität Münster.
- Electropolymerized pyridine derivatives and linear pyridinium salts for electrochromic applications.
- An Improved Procedure for the Three-Component Synthesis of Highly Substituted Pyridines Using Ionic Liquid. Organic Chemistry Portal.
- 2-Hydroxy-3-(1-(4-vinylbenzyl)imidazol-3-ium-3-yl)propane-1-sulfonate and 3-(4-Vinylbenzyl)dimethylammonio)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Surfactants in Electroplating - Daily News - News [mhsurfactants.com]
- 3. The Impact of Organic Additives on Copper Trench Microstructure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijcsi.pro [ijcsi.pro]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. US9790607B1 - 3-(carbamoyl) pyridinium-1-YL-propane-1-sulfonates useful in electroplating baths - Google Patents [patents.google.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. Electroplated Copper Additives for Advanced Packaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US4347108A - Electrodeposition of copper, acidic copper electroplating baths and additives therefor - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Protocol: High-Purity Recrystallization of Zwitterionic Pyridinium Sulfonates
Abstract
The purification of zwitterionic pyridinium sulfonates (e.g., 3-(1-pyridinio)-1-propanesulfonate, PPS/NDSB-201) presents unique challenges due to their inner salt structure. Unlike standard organics, these compounds exhibit extreme polarity, high melting points (>250°C), and a tendency to form oils or hydrates rather than crystalline lattices. This application note details an optimized "Dielectric Tuning" recrystallization protocol. It moves beyond standard single-solvent methods, utilizing binary solvent systems and thermodynamic control to suppress oiling out and maximize purity for biological and crystallographic applications.
Physicochemical Context & Solubility Logic
To purify zwitterions effectively, one must understand the intermolecular forces at play. These molecules contain a cationic aromatic ring and an anionic sulfonate tail.
-
The Challenge: In the solid state, strong electrostatic attraction (Coulombic forces) between the positive and negative termini of adjacent molecules creates a rigid, high-melting lattice.
-
The Solubility Paradox: They are insoluble in non-polar solvents (hexane, ether) but also poorly soluble in cold polar organics (ethanol, acetonitrile). They dissolve readily in water, but water removal is energy-intensive and promotes hydrate formation.
-
The Solution: Dielectric Tuning. We use a primary solvent (high dielectric constant,
) to disrupt the ionic lattice at high temperatures, and a secondary anti-solvent (low ) to reduce the solvation power gradually as the system cools.
Table 1: Solubility Matrix for Pyridinium Sulfonates
| Solvent Class | Examples | Solubility Behavior | Role in Protocol |
| Primary (Good) | Water, Formamide | High solubility (Cold & Hot). Hard to remove. | Co-solvent for initial dissolution. |
| Secondary (Tunable) | Methanol, Ethanol, Trifluoroethanol (TFE) | Low solubility (Cold) / High (Hot). | Ideal primary solvent. |
| Anti-Solvent | Acetone, THF, Acetonitrile | Insoluble. | Precipitant (induces nucleation). |
| Exclusionary | Diethyl Ether, Hexanes | Insoluble (Immiscible with water). | Vapor diffusion agent only. |
Critical Pre-Requisites
Before attempting recrystallization, ensure the crude material is free of inorganic salts (e.g., NaCl, KBr). Zwitterions can chelate ions, altering solubility.
-
Test: Dissolve a small sample in anhydrous methanol. Inorganic salts will remain as a white precipitate. Filter this off before proceeding.
Protocol A: The Binary Solvent Precipitation (Standard)
Best for: Bulk purification (>1g) and removal of colored impurities.
Materials
-
Crude Zwitterion: Dry powder.
-
Solvent A (Dissolver): Methanol (HPLC Grade) or Ethanol/Water (90:10).
-
Solvent B (Precipitant): Acetone or Acetonitrile.
-
Equipment: Hot plate, reflux condenser, Buchner funnel, activated charcoal (optional).
Step-by-Step Methodology
-
Saturation: Place crude solid in a flask. Add Solvent A (approx. 5 mL per gram). Heat to reflux (65°C for MeOH).
-
Note: If solid does not dissolve, add water dropwise through the condenser until clear. Keep water content <10% to facilitate drying.
-
-
Hot Filtration (Crucial): While boiling, check for insoluble particles (dust/salts). If present, filter rapidly through a pre-warmed glass frit or fluted filter paper.
-
Decolorization: If the solution is yellow/brown, add activated charcoal (1% w/w), reflux for 5 mins, then filter hot over Celite.
-
-
The "Cloud Point" Titration: Maintain the filtrate at near-boiling temperature. Slowly add Solvent B (Acetone) down the side of the flask until a faint, persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add a few drops of Solvent A (hot) until the solution becomes clear again.
-
Controlled Cooling:
-
Crystallization: Once at RT, move to 4°C (fridge) for 12 hours.
-
Isolation: Filter crystals. Wash with cold Solvent B (Acetone). Dry under high vacuum at 50°C.
Protocol B: Vapor Diffusion
Best for: High-purity analytical samples (<500mg) or X-ray crystallography.
Methodology
-
Inner Vessel: Dissolve the zwitterion in a minimum amount of Methanol or Water/Methanol inside a small vial (4 mL).
-
Outer Vessel: Place the small vial (uncapped) inside a larger jar (20 mL) containing a volatile anti-solvent (Diethyl Ether or Acetone).
-
Equilibrium: Cap the large jar tightly.
-
Process: Over 2–5 days, the volatile anti-solvent vapor diffuses into the methanol solution, slowly lowering the dielectric constant.
-
Result: Large, high-quality prisms form without the kinetic shock of direct mixing.
Troubleshooting: The "Oiling Out" Phenomenon
Zwitterions frequently separate as a viscous oil rather than crystals. This indicates the system entered the "metastable zone" too deeply before nucleation occurred.
Corrective Actions:
-
Seed Crystals: Retain a tiny amount of crude solid. Add a speck to the cooling solution at ~40°C.
-
Trituration: If oil forms, decant the supernatant.[2] Add fresh Anti-Solvent (Acetone) to the oil and scratch the glass side vigorously with a spatula. The mechanical energy often triggers solidification.
-
Solvent Swap: If Methanol/Acetone fails, switch to Trifluoroethanol (TFE) . TFE is excellent for zwitterions due to its high polarity but low nucleophilicity.
Workflow Visualization
Diagram 1: Solvent Selection Decision Tree
Figure 1: Decision logic for selecting the primary solvent system based on initial solubility testing.
Diagram 2: Recrystallization Workflow (Protocol A)
Figure 2: Step-by-step process flow for the Binary Solvent Precipitation method.
References
-
Clark, J. (2016). The Physical Properties of Amino Acids (Zwitterions). ChemGuide. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Retrieved from [Link]
Sources
- 1. Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Handling of Formyl-Substituted Pyridinium Sulfonate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with formyl-substituted pyridinium sulfonate derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of formyl group oxidation, a common challenge in the synthesis and handling of these valuable compounds. Our goal is to equip you with the knowledge to anticipate and resolve experimental hurdles, ensuring the integrity of your molecules.
Section 1: Troubleshooting Guide - Diagnosing and Solving Oxidation Issues
This section addresses specific problems you might encounter during your synthetic work. Each entry follows a "Problem-Cause-Solution" format to help you quickly identify and resolve the issue.
Problem 1: Low or no yield of the desired aldehyde; isolation of the corresponding carboxylic acid instead.
Primary Cause: The choice of oxidizing agent or reaction conditions is too harsh, leading to over-oxidation of the initially formed aldehyde.
Detailed Explanation: The formyl group is susceptible to oxidation to a carboxylic acid, especially under vigorous reaction conditions or in the presence of water.[1][2][3] Strong oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄) will readily oxidize primary alcohols to carboxylic acids, often without stopping at the aldehyde intermediate.[4][5] Even milder reagents can cause over-oxidation if not used correctly.
Solutions:
-
Reagent Selection: Opt for mild and selective oxidizing agents known to minimize over-oxidation.[4][6] A comparison of commonly used reagents is provided in Table 1.
-
Dess-Martin Periodinane (DMP): Known for its mild and neutral reaction conditions, making it suitable for sensitive substrates.[7][8]
-
Swern Oxidation: Employs dimethyl sulfoxide (DMSO) and oxalyl chloride. It is highly effective at low temperatures but produces the malodorous byproduct dimethyl sulfide.[9][10][11]
-
Pyridinium Chlorochromate (PCC): A classic reagent for this transformation. However, it is a chromium(VI) compound and thus toxic, posing disposal challenges.[1][2][11]
-
-
Control of Reaction Conditions:
-
Anhydrous Conditions: Water can facilitate the formation of a hydrate from the aldehyde, which is more easily oxidized.[1][2] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Temperature Control: Many mild oxidation reactions, such as the Swern oxidation, require low temperatures (e.g., -78 °C) to prevent side reactions.[9][11]
-
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation of a Primary Alcohol
-
Dissolve the pyridinium sulfonate derivative containing a primary alcohol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (1.1-1.5 equivalents) to the solution in one portion at room temperature.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude aldehyde.
Table 1: Comparison of Mild Oxidizing Agents for the Synthesis of Aldehydes
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) | Anhydrous DCM, room temperature | Mild, neutral pH, high yield, broad functional group tolerance.[7][8] | Can be shock-sensitive, relatively expensive. |
| Swern Oxidation | Anhydrous DCM, DMSO, oxalyl chloride, -78 °C, followed by triethylamine | Excellent for sensitive substrates, metal-free.[9][11] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[10] |
| Pyridinium Chlorochromate (PCC) | Anhydrous DCM, room temperature | Stops at the aldehyde stage.[2][11] | Chromium(VI) is toxic and carcinogenic, difficult to remove byproducts.[11] |
Problem 2: The desired aldehyde is formed but degrades during workup or purification.
Primary Cause: The aldehyde is sensitive to air, light, or the purification medium (e.g., silica gel). The pyridinium sulfonate moiety can enhance the electrophilicity of the formyl group, making it more susceptible to nucleophilic attack or oxidation.
Solutions:
-
Modified Workup:
-
Minimize exposure to air and light. Work quickly and consider using solvents sparged with an inert gas.
-
Avoid strongly acidic or basic aqueous washes if the compound is sensitive to pH changes.
-
-
Purification Strategy:
-
Column Chromatography: If using silica gel, consider deactivating it with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent. This can prevent acid-catalyzed degradation on the column.
-
Alternative Purification Methods: If the aldehyde is unstable on silica, consider other techniques such as recrystallization (if solid), or purification via a protected form (see FAQ section).[12]
-
-
Immediate Use: If the aldehyde is particularly unstable, it may be best to use the crude product directly in the next synthetic step without purification.
Section 2: Frequently Asked Questions (FAQs)
Q1: My starting material already contains the formyl group, but it gets oxidized during a subsequent reaction on another part of the molecule. How can I protect it?
Answer: The most effective strategy is to use a protecting group for the aldehyde.[13][14] Aldehydes are commonly protected as acetals, which are stable to a wide range of reaction conditions, including basic and organometallic reagents.[15]
Workflow for Acetal Protection and Deprotection:
Caption: Choosing a late-stage formylation route.
A common and effective method is the oxidation of a primary alcohol at the final step of your synthesis, as detailed in the troubleshooting section. [16]Another approach involves the formylation of a Grignard reagent derived from a corresponding halide.
Q3: Can the sulfonate group interfere with the oxidation reaction?
Answer: The sulfonate group (SO₃⁻) itself is generally stable to the mild oxidizing conditions used to form aldehydes. However, its strong electron-withdrawing nature, coupled with the positively charged pyridinium ring, can influence the reactivity of other functional groups in the molecule. It is always advisable to perform a small-scale test reaction to ensure compatibility with your specific substrate.
References
-
Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. [Link]
-
Motsch, B. (2024). SYNTHESIS OF PYRIDINIUM SALTS VIA NOVEL OXIDATIVE C-H FUNCTIONALIZATION METHODS. TUScholarShare - Temple University. [Link]
-
Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
-
ACS Publications. (2025, July 20). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs | Organic Letters. [Link]
-
PubMed. (2019, November 26). C-H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics. [Link]
-
Organic Syntheses. 2 - Organic Syntheses Procedure. [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
MDPI. (2018, December 6). Nucleophilic Dearomatization of Activated Pyridines. [Link]
-
Chemistry Steps. (2020, January 6). Swern Oxidation. [Link]
-
Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]
-
Chinese Chemical Society. (2025, August 12). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch | CCS Chemistry. [Link]
-
PMC. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]
-
ResearchGate. (2025, August 6). Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. [Link]
-
Wikipedia. Swern oxidation. [Link]
- Google Patents.
-
ACS Publications. (2025, October 23). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes | Organic Letters. [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Pyridinium salts: from synthesis to reactivity and applications. [Link]
-
Wikipedia. Protecting group. [Link]
-
Lumen Learning. 19.6: Oxidation of alcohols & aldehydes | Organic Chemistry II. [Link]
-
OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. [Link]
-
SciSpace. Carboxylic acids from primary alcohols and aldehydes by a Pyridinium chlorochromate catalyzed oxidation. [Link]
-
ResearchGate. (2024, November 23). How to purify a sulfone and sulfide sulfoxide without a column?[Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. [Link]
-
MDPI. (2023, August 22). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. [Link]
-
YouTube. (2023, October 28). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. [Link]
-
From Optically Pure Pyridinium Salts to Some New Dihydro-2H-oxazolo[3,2-a]pyridines. [Link]
-
Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Natural aldehyde extra. [Link]
-
MDPI. (2009, December 14). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. [Link]
-
Chemistry LibreTexts. (2020, July 1). 19.6: Oxidation of alcohols and aldehydes. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 7. Dess–Martin Periodinane [sigmaaldrich.cn]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. learninglink.oup.com [learninglink.oup.com]
- 15. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 16. chinesechemsoc.org [chinesechemsoc.org]
Removing unreacted 1,3-propane sultone from 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate
The following Technical Support Guide is designed for researchers and process chemists working with 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate .
This guide addresses the critical challenge of removing the genotoxic impurity 1,3-Propane Sultone (1,3-PS) while preserving the integrity of the sensitive aldehyde (formyl) group on the pyridine ring.
Topic: Removal of Unreacted 1,3-Propane Sultone
Product: 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate Impurity: 1,3-Propane Sultone (CAS: 1120-71-4) Hazard Class: Carcinogen (Alkylating Agent)
⚠️ Safety Critical Warning
1,3-Propane Sultone (1,3-PS) is a potent alkylating agent and a confirmed carcinogen. It is readily absorbed through the skin.
-
Always handle in a chemically resistant fume hood.
-
Double-glove (Nitrile/Neoprene) and change gloves immediately upon contact.
-
Neutralize all waste streams with Sodium Thiosulfate before disposal.
Part 1: The Purification Protocol (Tiered Approach)
The purification strategy relies on the solubility differential between the zwitterionic product (highly polar, insoluble in organics) and the neutral sultone impurity (soluble in organics).
Tier 1: Solvent Trituration (Primary Removal)
Recommended for bulk removal of >99% of unreacted starting material.
The Logic: Your target molecule is a zwitterion ("inner salt"). It forms a strong crystal lattice that is insoluble in non-polar and moderately polar solvents (Acetone, Ethyl Acetate, Ether). Conversely, 1,3-PS is highly soluble in these solvents.
Protocol:
-
Reaction Quench: Upon completion, cool the reaction mixture (typically in acetonitrile or acetone) to 0–5°C. The product should precipitate.
-
Filtration: Filter the solid under an inert atmosphere (Nitrogen/Argon) to prevent moisture absorption (sulfobetaines are hygroscopic).
-
Trituration (The Wash):
-
Transfer the filter cake back into a flask.
-
Add Acetone or Acetonitrile (10 mL per gram of solid).
-
Stir vigorously (slurry) for 30 minutes at Room Temperature (RT).
-
Note: Do not reflux if avoiding thermal degradation of the aldehyde.
-
-
Re-filtration: Filter the solid again.
-
Repeat: Perform this trituration step 3 times . This mechanical washing is more effective than a single rinse.
| Solvent | Target Solubility | 1,3-PS Solubility | Suitability |
| Acetone | Insoluble | Soluble | Excellent |
| Acetonitrile | Sparingly Soluble | Soluble | Good |
| Diethyl Ether | Insoluble | Soluble | Good (Final Wash) |
| Methanol | Soluble | Soluble | Avoid for Washing |
Tier 2: Recrystallization (Trace Removal)
Required if NBP test (see Part 3) is positive after Tier 1.
The Logic: If physical washing fails, recrystallization resets the crystal lattice, excluding trapped impurities. Use a solvent pair where the product is soluble in the "Good" solvent (Water/MeOH) and insoluble in the "Bad" solvent (Acetone/EtOH).
Protocol:
-
Dissolve the crude solid in the minimum amount of warm Methanol (or water, if MeOH is insufficient).
-
Caution: Keep temperature <50°C to protect the aldehyde group.
-
-
Filter while warm to remove insoluble particulates.
-
Slowly add Acetone or Isopropanol until the solution turns cloudy.
-
Cool slowly to 4°C to crystallize.
-
Filter and wash the crystals with cold acetone.
Critical Constraint: Do NOT use amine-based scavengers (e.g., polymer-bound amines) to remove the sultone. The aldehyde group on your product will react with amines to form Schiff bases (imines), destroying your product.
Part 2: Workflow Visualization
The following diagram illustrates the decision logic for purification and validation.
Caption: Logical workflow for the physical separation of 1,3-PS from zwitterionic products, including waste neutralization loops.
Part 3: Analytical Validation (The "Self-Validating" System)
You cannot rely solely on yield or appearance. You must prove the carcinogen is gone.
Method A: The NBP Colorimetric Test (Gold Standard)
NMR is often insensitive to <1000 ppm impurities. The 4-(p-nitrobenzyl)pyridine (NBP) test is the industry standard for detecting alkylating agents.
Protocol:
-
Reagent A: 5% NBP in Acetone.
-
Reagent B: 50% Triethylamine in Acetone.
-
Procedure:
-
Dissolve 10 mg of your purified product in 1 mL water/methanol.
-
Add 0.1 mL Reagent A.
-
Heat at 60°C for 20 minutes.
-
Cool and add 0.1 mL Reagent B.
-
-
Result:
-
Purple/Blue Color: Positive (Alkylating agent present). Reprocess material.
-
Colorless/Yellow: Negative (Clean).
-
Method B: 1H-NMR Validation
Focus on the specific triplets of the sultone ring vs. the open chain of the product.
-
1,3-Propane Sultone Signals: ~4.4 ppm (triplet, -CH2-O-), ~3.2 ppm (triplet, -CH2-SO2-), ~2.4 ppm (multiplet).
-
Product Signals: The -CH2- attached to the Pyridinium nitrogen will be significantly downfield (typically >4.6 ppm) compared to the sultone ester.
-
Tip: Run the NMR in D2O. 1,3-PS is sparingly soluble in water but will show up if present in significant quantities.
Part 4: Troubleshooting & FAQs
Q1: Can I use Sodium Thiosulfate to quench the reaction directly? A: Proceed with caution. While Thiosulfate neutralizes 1,3-PS effectively (forming a Bunte salt), commercial thiosulfate often contains bisulfite or generates it in acidic media. Bisulfite reacts with aldehydes (your formyl group) to form bisulfite adducts.
-
Recommendation: Use Thiosulfate only for treating waste filtrates. Rely on solvent washing for the product.
Q2: My product is turning yellow during drying. Why? A: This suggests degradation of the aldehyde group.
-
Cause: High temperature or residual base.
-
Fix: Dry under high vacuum at ambient temperature (do not exceed 40°C). Ensure all pyridine/amine bases are washed out.
Q3: The NBP test is still positive after recrystallization. A: The impurity might be occluded inside the crystal.
-
Fix: Dissolve the product completely in water (hydrolysis of residual sultone is slow but possible). Let it stand for 1-2 hours at room temperature (monitoring pH to ensure it doesn't drop too low), then lyophilize (freeze-dry). Water facilitates the hydrolysis of 1,3-PS to 3-hydroxypropanesulfonic acid, which is non-genotoxic and water-soluble, but this generates acid.
Q4: How do I clean my glassware safely? A: Do not just rinse with water. Rinse all glassware with a 10% Sodium Thiosulfate solution. Let it sit for 1 hour before standard washing. This ensures any residual sultone on the glass is chemically destroyed.
References
-
Sigma-Aldrich. 1,3-Propanesultone Safety Data Sheet & Technical Information.Link
-
PubChem. 3-(Pyridinium-1-yl)propane-1-sulfonate Compound Summary. National Library of Medicine. Link
-
Epstein, J., et al. Colorimetric Estimation of Alkylating Agents (NBP Test). Analytical Chemistry, 1955.[1] (Standard Method Basis). Link
-
BenchChem. Synthesis and Handling of 1,3-Propane Sultone.Link
Sources
Optimizing reaction temperature for nicotinaldehyde quaternization
Technical Support Ticket: #NQ-882-OPT Subject: Optimization of Reaction Temperature for Nicotinaldehyde Quaternization Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2]
Executive Summary: The Kinetic vs. Stability Trade-off
User,
You are likely encountering a specific bottleneck: Nicotinaldehyde (3-pyridinecarboxaldehyde) is electronically deactivated. [1][2][3]
Unlike simple pyridine, the aldehyde group at the 3-position is a strong electron-withdrawing group (EWG). This pulls electron density away from the nitrogen lone pair, significantly raising the activation energy (
-
The Trap: To overcome this electronic deactivation, you apply heat.
-
The Risk: Nicotinaldehyde is thermally sensitive. Excessive heat (>90°C) or prolonged reflux without inert gas leads to oxidation (forming nicotinic acid) or oligomerization (darkening/tars).[2]
This guide provides the precise thermal windows to balance these competing factors.
Module 1: Critical Temperature Thresholds
The optimal temperature is dictated by your alkylating agent and solvent system . Use this matrix to set your initial parameters.
| Alkylating Agent Reactivity | Recommended Agent (Examples) | Target Temp ( | Solvent System | Kinetic Profile |
| High | Methyl Iodide (MeI), Dimethyl Sulfate | 25°C – 45°C | Acetone or THF | Fast kinetics.[1][2][3] Exotherm risk.[3][4] Cooling may be required initially.[3] |
| Moderate | Benzyl Bromide, Ethyl Bromide | 60°C – 82°C | Acetonitrile (MeCN) | Standard profile.[2] Requires reflux to push to completion.[3][5] |
| Low | Alkyl Chlorides, Long-chain Halides | 85°C – 110°C | Toluene/DMF (9:[2]1) | Sluggish.[3][4] High heat risks aldehyde degradation.[3] Sealed tube recommended.[6] |
Critical Note: Do not use alcohols (Methanol/Ethanol) as primary solvents if possible.[3] Nicotinaldehyde readily forms hemiacetals in alcohols at reflux, complicating purification and lowering yield [1].[2][3]
Module 2: Standard Operating Procedure (SOP)
Protocol ID: NQ-Std-04 Objective: Synthesis of N-alkyl-3-formylpyridinium halide with minimal thermal degradation.
-
Preparation (Inert Atmosphere):
-
Purge the reaction vessel with Nitrogen (
) or Argon. Oxygen at high temperatures accelerates the oxidation of -CHO to -COOH [2].[1] -
Why: The oxidized byproduct (nicotinic acid derivative) is a zwitterion that is difficult to separate from your quaternary salt.
-
-
Solvent Selection:
-
Thermal Ramping:
-
Monitoring:
-
Isolation (The "Crash" Method):
Module 3: Troubleshooting (FAQ)
Q1: The reaction mixture turned black/dark brown. What happened? Diagnosis: Thermal Decomposition / Polymerization. Root Cause: You likely exceeded 90°C or allowed air ingress. Aldehydes are prone to "coking" or Cannizzaro-type disproportionation at high temperatures in basic or unbuffered conditions.[1][3] Fix:
-
Lower
by 10°C. -
Ensure strict
atmosphere. -
Add a radical inhibitor (e.g., BHT) in trace amounts if the mechanism suggests radical polymerization (rare but possible with certain halides).[3]
Q2: I have 0% yield after 24 hours at reflux. Starting material is unchanged. Diagnosis: Kinetic Barrier.[3] Root Cause: The alkylating agent is too sterically hindered or the leaving group (e.g., Chloride) is too poor. The deactivated nicotinaldehyde nitrogen cannot displace it. Fix:
-
Finkelstein Modification: Add NaI (0.1 eq) to the reaction. This converts alkyl chlorides to more reactive alkyl iodides in situ.[3]
-
Switch Solvent: Move to DMF (Dimethylformamide) to allow higher temps (100°C), but be vigilant about workup as DMF is hard to remove.[2]
Q3: My product is an oil, not a solid. Diagnosis: Solvent Entrapment / Impurities. Root Cause: Quaternary salts are often hygroscopic ionic liquids or oils if not perfectly pure.[3] Fix:
-
Trituration: Sonicate the oil in dry diethyl ether. This pulls out residual solvent and induces crystallization.[3]
-
Anion Exchange: If the Iodide salt is an oil, exchange to
or (usually solids) using aqueous metathesis, though this adds a step.[2][3]
Module 4: Logic Flow & Visualization
The following diagram illustrates the decision logic for optimizing temperature based on real-time observations.
Caption: Decision tree for thermal optimization of nicotinaldehyde quaternization, balancing kinetic requirements against decomposition risks.
References
-
Barman, S., et al. (2016).[2][3] "Hydrate formation of 2- and 3-pyridinecarboxaldehydes in aqueous solution." Journal of Physical Organic Chemistry. (Demonstrates the equilibrium of aldehydes in protic media, supporting the exclusion of alcohols).
-
Guidechem. (2022).[3] "Synthesis and stability of 3-Pyridinecarboxaldehyde." Guidechem Technical FAQ. (Discusses oxidation risks and thermal limits).
-
Abboud, J. L. M., et al. (1999).[2] "Solvent effects on the Menschutkin reaction." Progress in Physical Organic Chemistry. (Authoritative text on polar aprotic solvent acceleration in quaternization).[2][3]
-
Busic, V., et al. (2015).[2][3] "Microwave-assisted Quaternization of Various Pyridine Derivatives." Croatica Chemica Acta. (Comparison of thermal vs. microwave methods and yields).
Sources
- 1. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. cem.de [cem.de]
- 4. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. 3-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate
Topic: Purification Strategies for Crude 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate Case ID: TC-NDSB-ALDH-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary
You are dealing with 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate , a zwitterionic sulfobetaine carrying a reactive aldehyde group.[1] This molecule presents a dual challenge:
-
Zwitterionic Nature: It is highly polar, water-soluble, and insoluble in non-polar organics, often resulting in a viscous "oil" rather than a crystal during synthesis.
-
Reactive Formyl Group: Unlike standard PPS (Pyridinium Propyl Sulfonate), the aldehyde at position 3 is susceptible to oxidation (forming carboxylic acids) and acetal formation if refluxed in alcohols.
This guide provides a modular troubleshooting approach, moving from bulk crude handling to high-purity polishing.[1]
Module 1: The "Oily Crude" Protocol (Bulk Isolation)
User Issue: "My reaction mixture concentrated into a viscous, dark orange oil that refuses to crystallize. How do I get a solid?"
Root Cause Analysis
Sulfobetaines possess high lattice energy but are often solvated by trace reaction solvents (like water or excess propanesultone), preventing crystal lattice formation. The "oil" is a supersaturated solution.
Troubleshooting Protocol: Solvent Trituration
Do not attempt to dry the oil further by heat; this will polymerize the aldehyde. Use trituration to extract impurities and trigger solidification.[1]
Step-by-Step Methodology:
-
Solvent Selection: Use Acetone or Diethyl Ether .[1] The zwitterion is insoluble in these, but unreacted starting materials (Nicotinaldehyde and 1,3-Propanesultone) are soluble.
-
The Process:
-
Induction: Scratch the side of the flask with a glass rod while the mixture is under a layer of fresh acetone. This provides nucleation sites.[1]
-
Filtration: Once solid, filter rapidly under nitrogen (to prevent aldehyde oxidation).
Data: Solubility Profile for Trituration
| Solvent | Target Molecule Solubility | Impurity (Aldehyde) | Impurity (Sultone) | Action |
| Water | High | Low | Hydrolyzes | Avoid (Dissolves product) |
| Methanol | High | High | High | Avoid (Risk of acetal formation) |
| Acetone | Insoluble | High | High | Ideal (Precipitant) |
| Diethyl Ether | Insoluble | High | Moderate | Good (Wash solvent) |
Module 2: Recrystallization Strategies
User Issue: "The solid is yellow/brown. I need >98% purity, but standard alcohol recrystallization is degrading my product."
Expert Insight: The Acetal Trap
Refluxing an aldehyde-functionalized salt in methanol or ethanol (especially with trace acid present from hydrolysis) can form hemiacetals or acetals , changing the structure and MP.
Recommended System: Aqueous Acetone Precipitation
Instead of thermal recrystallization (heating/cooling), use anti-solvent precipitation .
-
Dissolution: Dissolve the crude solid in the minimum amount of water at room temperature (approx. 1g/mL).[1]
-
Filtration: Filter through a 0.2 µm membrane to remove dust/insolubles.[1]
-
Precipitation:
-
Place the aqueous solution in a stirred vessel.
-
Slowly add Acetone (dropwise) until the solution turns permanently turbid.
-
Add a volume of Acetone equal to 5x the water volume.
-
-
Aging: Let the suspension stand at 4°C for 4 hours.
-
Collection: Filter and wash with pure acetone.[1]
Module 3: Chromatographic Polishing (HILIC)
User Issue: "I see tailing peaks on my C18 HPLC column. Impurities are co-eluting."[1]
Root Cause Analysis
Zwitterions are too polar for Reverse Phase (C18) chromatography.[1] They elute in the void volume. You must use Hydrophilic Interaction Liquid Chromatography (HILIC) .[1][4]
Protocol: ZIC-HILIC Separation
The zwitterionic sulfobetaine stationary phase is ideal because it separates based on electrostatic modulation and hydrophilic partitioning.[1]
Method Parameters:
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC or equivalent sulfobetaine phase).[1][4][5]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).[1] Note: Buffer is required to mask ionic interactions.
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
Start: 90% B (High organic forces retention).[1]
-
End: 40% B (Higher water elutes the polar zwitterion).
-
Why this works: The "water-rich layer" forms on the stationary phase. Your highly polar analyte partitions into this layer.[1] Impurities (less polar) stay in the ACN-rich mobile phase and elute first.[1]
Module 4: Safety & Contaminant Control
User Issue: "How do I ensure the toxic 1,3-propanesultone is completely removed?"
The Scavenging Protocol
1,3-Propanesultone is a potent alkylating agent (Carcinogen).
-
Chemical Quench: If trace sultone is suspected, dissolve the product in water and adjust pH to 8.0 with dilute NaOH. Stir for 1 hour. The sultone hydrolyzes to 3-hydroxypropanesulfonic acid (non-toxic), which is easily removed by the Acetone precipitation method in Module 2 (it remains in the aqueous/acetone mother liquor).
-
Validation: Use LC-MS to confirm the absence of the sultone peak (M+ = 122 Da).
Visualizing the Workflow
Figure 1: Purification Decision Tree
Caption: Logical flow for processing crude reaction mixtures based on physical state and purity requirements.
Figure 2: HILIC Separation Mechanism
Caption: Mechanism of separating the zwitterionic analyte from non-polar impurities using a water-layer partition model.
References
-
Estella-Hermoso de Mendoza, A., et al. (2020).[1] Zwitterionic hydrophilic interaction liquid chromatography (ZIC-HILIC) for the separation of polar compounds.[1] Journal of Chromatography A.
-
Raschig, F. (Synthesis of Sulfobetaines). Preparation of pyridine propane sultone (PPS) and derivatives.[1] Industrial & Engineering Chemistry Research.[1]
-
Sigma-Aldrich Technical Library. HILIC Separations of Zwitterions and Polar Compounds.
-
National Center for Biotechnology Information. PubChem Compound Summary for Pyridinium Sulfobetaines.[1]
Sources
- 1. 3-Pyridinium-1-ylpropane-1-sulfonate | C8H12NO3S+ | CID 84930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Introducing Atlantis BEH Z-HILIC: A Zwitterionic Stationary Phase Based on Hybrid Organic/Inorganic Particles | Waters [waters.com]
Minimizing side reactions during formyl-pyridinium sulfonate synthesis
Technical Support Center: Formyl-Pyridinium Sulfonate Synthesis
Executive Summary: The Stability Paradox
Formyl-pyridinium sulfonates (e.g., 1-formylpyridinium methanesulfonate or related internal zwitterions) are potent electrophilic formylating agents. Their utility in synthesizing aldehydes, formamides, and nucleotides stems from the high reactivity of the N-formyl group. However, this reactivity creates a "stability paradox": the features that make them effective reagents also make them prone to rapid degradation.
Success in this synthesis relies on controlling three thermodynamic pitfalls: Hydrolysis (moisture sensitivity), Decarbonylation (thermal instability), and Zincke-type Ring Opening (nucleophilic attack).
Critical Control Points (The "Why")
Before troubleshooting, understand the mechanistic causality of failure.
| Parameter | Critical Threshold | Mechanistic Risk (Causality) |
| Moisture | < 50 ppm (Solvents) | Hydrolysis: Water attacks the carbonyl carbon, collapsing the N-formyl bond to release formic acid and the pyridinium sulfonate salt. |
| Temperature | < 0°C (Addition)< 25°C (Storage) | Decarbonylation: At elevated temperatures ( |
| pH / Basicity | Strictly Neutral/Acidic | Ring Opening: Strong bases or nucleophiles attack the C2/C6 position of the pyridine ring (Zincke reaction), leading to ring-opening and the formation of glutaconaldehyde derivatives (often red/black tars). |
Troubleshooting Guide (Q&A)
Category A: Yield & Purity Issues
Q1: My product yield is significantly lower than reported, and I observe gas evolution during the reaction. What is happening? Diagnosis: Thermal Decarbonylation. Explanation: Gas evolution (CO) indicates the reaction temperature was too high. The N-formyl bond is thermally labile. If the exotherm of the reaction (e.g., mixing formic-acetic anhydride with the pyridine-sulfonic acid precursor) is not controlled, the equilibrium shifts toward CO release. Corrective Action:
-
Cryogenic Addition: Perform the addition of the formylating agent (e.g., mixed anhydride) at -10°C to 0°C .
-
Rate Control: Add reagents dropwise to dissipate heat.
-
Monitoring: Use an internal thermometer; do not rely on bath temperature.
Q2: The isolated solid is "wet" or sticky and smells strongly of formic acid. Is this salvageable? Diagnosis: Hydrolysis (Hygroscopic Failure). Explanation: Formyl-pyridinium sulfonates are extremely hygroscopic. The "wetness" is likely a mixture of the hydrolyzed pyridinium sulfonate salt and formic acid. Once hydrolyzed, the formyl group is lost; it cannot be "dried" back into the product. Corrective Action:
-
Discard and Restart: The batch is likely compromised.
-
Schlenk Technique: Synthesis must be performed under a positive pressure of dry Nitrogen or Argon.
-
Solvent Drying: Ensure all solvents (DCM, DMF, etc.) are dried over activated molecular sieves (3Å or 4Å) for at least 24 hours.
Q3: My reaction mixture turned from pale yellow to a deep red or black slurry. What caused this color change? Diagnosis: Zincke Ring Opening (Nucleophilic Attack). Explanation: A deep red color is the hallmark of Zincke aldehydes . This occurs when a nucleophile (even trace hydroxide from wet solvents) attacks the highly electrophilic C2 position of the pyridinium ring instead of the intended target. This leads to ring opening and polymerization. Corrective Action:
-
Exclude Strong Nucleophiles: Ensure no strong bases are present.
-
Check Starting Material: If using a Pyridine-SO3 complex precursor, ensure it is not already degraded (yellow/brown solid indicates prior degradation).
-
Temperature Control: Ring opening is accelerated by heat. Keep the reaction cold.
Visualization: Mechanistic Pathways
Understanding the competition between the desired synthesis and side reactions is vital for optimization.
Figure 1: Competitive pathways in N-formylpyridinium synthesis. Green indicates the desired path; red/yellow dashed lines indicate degradation modes triggered by moisture, heat, or nucleophiles.
Validated Experimental Protocol
Objective: Synthesis of N-Formylpyridinium Methanesulfonate (Genericized Protocol). Note: This protocol uses the Mixed Anhydride Method, which is generally safer than using Formyl Fluoride.
Reagents:
-
Formic Acid (98%, anhydrous)
-
Acetic Anhydride (Reagent grade)
-
Pyridine (Dried over KOH/Sieves)
-
Methanesulfonic Acid (Anhydrous)
-
Solvent: Dichloromethane (DCM) - Anhydrous
Step-by-Step Methodology:
-
Preparation of Mixed Anhydride (In Situ):
-
In a flame-dried Schlenk flask under Argon, combine Formic Acid (1.1 equiv) and Acetic Anhydride (1.1 equiv).
-
Stir at 0°C for 1 hour, then warm to 50°C for 15 minutes to ensure formation of Acetic Formic Anhydride.
-
Critical: Cool this mixture back down to -10°C before use.
-
-
Salt Formation:
-
In a separate flask, dissolve Pyridine (1.0 equiv) in anhydrous DCM.
-
Add Methanesulfonic Acid (1.0 equiv) dropwise at 0°C. Stir for 30 mins to form the Pyridinium Methanesulfonate salt.
-
-
Formylation (The Sensitive Step):
-
Transfer the cooled Mixed Anhydride solution via cannula into the Pyridinium salt suspension at -10°C .
-
Stir vigorously.[1] The mixture should become homogeneous.
-
Allow to warm to 0°C (do not exceed room temperature) over 2 hours.
-
-
Isolation:
-
Add anhydrous Diethyl Ether (pre-cooled to 0°C) to precipitate the product.
-
Filter rapidly under an inert atmosphere (Schlenk frit or glovebox).[2]
-
Do not wash with alcohols (causes alcoholysis). Wash with dry Ether.
-
Dry under high vacuum at room temperature.
-
References & Authority
-
BenchChem Technical Support. (2025).[2][3] Addressing the stability and hygroscopicity of pyridinium salts. Retrieved from
-
Organic Syntheses. (2023). Functionalization of aminoheterocycles via Pyry-BF4. Discusses the sensitivity of pyridine-SO3 complexes and ring-opening side reactions. Retrieved from
-
University of Liverpool. (2024). Reductive Transformation of Pyridinium Salts. Details the Zincke reaction and ring-opening mechanisms. Retrieved from
-
ResearchGate. (2014). Reversible alcohol and water addition to formyl pyridine derivatives. Explains the thermodynamics of hydration in formyl-pyridinium species. Retrieved from
Sources
Validation & Comparative
1H NMR Characterization Guide: 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate
[1]
Executive Summary
This technical guide provides a rigorous framework for the structural validation of 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate (often abbreviated as FPPS or PPS-CHO ).[1] As a zwitterionic pyridinium sulfobetaine, this compound functions as a critical electroplating leveler and a mild protein solubilizing agent.
Unlike standard organic characterization, the analysis of FPPS requires specific attention to its zwitterionic nature, water solubility, and the electron-withdrawing effects of the formyl group combined with the quaternary nitrogen. This guide compares the NMR performance of FPPS against its precursors and common impurities, providing a self-validating protocol for purity assessment.
Part 1: Structural Logic & Transformation Analysis
To interpret the NMR spectrum of FPPS, one must understand the electronic transformation that occurs during synthesis. The reaction involves the quaternization of Pyridine-3-carboxaldehyde with 1,3-Propane Sultone .[1]
The Electronic Shift (Mechanism)
The transition from a neutral pyridine to a cationic pyridinium ring induces significant deshielding .
-
Quaternization Effect: The formation of the N-C bond creates a positive charge on the nitrogen, pulling electron density from the ring protons. This shifts the aromatic signals downfield (higher ppm).
-
Regioselectivity: The protons closest to the nitrogen (Positions 2 and 6) experience the strongest deshielding.
-
Solvation: The sulfonate tail (
) ensures high water solubility, making D₂O the standard solvent, whereas the precursor is typically analyzed in CDCl₃ or DMSO-d₆.
Figure 1: Reaction scheme illustrating the electronic transformation and expected NMR shift logic.
Part 2: Experimental Protocol (Self-Validating)
This protocol is designed to detect not just the product, but the specific impurities that compromise "performance" in electroplating or biological applications (e.g., hydrolyzed sultone).
Materials & Parameters
-
Instrument: 400 MHz (minimum) recommended for clear resolution of propyl chain multiplets.
-
Solvent: Deuterium Oxide (
, 99.9% D).-
Why? DMSO-d₆ can be used, but D₂O is preferred to verify the sulfonate group's solubility and mimics the application environment.
-
-
Internal Standard: Sodium 3-trimethylsilylpropionate-d4 (TSP) or DSS.[1]
-
Note: Avoid TMS (insoluble in water).[1]
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
Step-by-Step Workflow
-
Dissolution: Dissolve FPPS in D₂O. The solution should be clear and colorless. Turbidity suggests unreacted aldehyde or inorganic salts.[1]
-
Acquisition: Run standard 1H sequence (ns=16 or 32).
-
Water Suppression: If the water peak (4.79 ppm) obscures the N-CH₂ signal, use a presaturation pulse sequence (e.g., zgpr on Bruker systems).
-
Phasing: Ensure the aldehyde peak (~10 ppm) is perfectly phased to detect small aldehyde-based impurities.[1]
Part 3: Comparative Analysis & Data Interpretation
This section objectively compares the target molecule against its precursor and potential byproducts.[1]
Table 1: Chemical Shift Comparison (ppm)
Note: Shifts are approximate relative to TSP (0.00 ppm) in D₂O.
| Proton Assignment | Precursor (Pyridine-3-CHO) | Product (FPPS) | Multiplicity | Interpretation |
| -CHO (Aldehyde) | 10.05 | 10.15 | Singlet (s) | Diagnostic hook; slight downfield shift due to cationic ring.[1] |
| Ar-H (Pos 2) | 8.95 | 9.45 - 9.55 | Singlet (s) | Most deshielded aromatic. Located between N+ and CHO.[1] |
| Ar-H (Pos 6) | 8.75 | 9.05 - 9.15 | Doublet (d) | Adjacent to N+; significant downfield shift.[1] |
| Ar-H (Pos 4) | 8.20 | 8.85 - 8.95 | Doublet (d) | Para to N+; deshielded by induction.[1] |
| Ar-H (Pos 5) | 7.55 | 8.20 - 8.30 | Triplet (dd/t) | Meta to N+; least affected aromatic proton.[1] |
| N-CH₂ (Propyl-α) | Absent | 4.75 - 4.85 | Triplet (t) | Key Proof of Synthesis. Overlaps with HDO if not suppressed.[1] |
| -CH₂- (Propyl-β) | Absent | 2.35 - 2.45 | Multiplet (m) | Bridge protons; distinct quintet-like structure.[1] |
| -CH₂-SO₃ (Propyl-γ) | Absent | 2.90 - 3.00 | Triplet (t) | Adjacent to sulfonate; confirms ring opening of sultone.[1] |
Performance Analysis: Purity & Impurities
The "performance" of the NMR assay lies in its ability to quantify the conversion rate and hydrolysis.
-
The "Unreacted" Check:
-
The "Hydrolysis" Check:
-
Solvent Effects (D₂O vs. DMSO):
Part 4: Visualization of Assignments
The following diagram maps the specific protons to their signals, visualizing the "Deshielding Gradient" caused by the cationic nitrogen.
Figure 2: Structural assignment map correlating functional groups to chemical shifts.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3] (Standard reference for pyridine vs. pyridinium shift calculation).
-
National Institute of Standards and Technology (NIST). (2023).[1] 3-Pyridinecarboxaldehyde Mass and NMR Data. NIST Chemistry WebBook.[1][4] Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
PubChem. (2024).[1] Compound Summary: 3-Pyridinecarboxaldehyde.[1][6] National Library of Medicine. Available at: [Link]
-
Reich, H. J. (2024). Structure Determination Using NMR: Pyridine Chemical Shifts. University of Wisconsin-Madison.[1] Available at: [Link]
Sources
- 1. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
- 2. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. 3-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
Comparative Guide: Mass Spectrometry Fragmentation of Pyridinium Sulfonates
Differentiation from Genotoxic Sulfonate Esters in Drug Development
Executive Summary
In pharmaceutical development, the accurate identification of sulfonate-based impurities is critical.[1] Pyridinium sulfonates (zwitterionic betaines) often arise as byproducts in syntheses involving pyridine and sulfonyl chlorides or sulfonates. These compounds are frequently confused with alkyl sulfonate esters (potent genotoxic impurities, GTIs) due to shared spectral features.
This guide provides a technical comparison of the mass spectrometric (MS) behavior of pyridinium sulfonates versus alkyl sulfonate esters. By leveraging the "Fixed Charge" effect and specific Neutral Loss (NL) signatures , researchers can achieve superior sensitivity and definitive structural elucidation, preventing false-positive GTI alerts.
Part 1: Mechanistic Principles
Structural Dynamics in ESI(+)
The fundamental difference between pyridinium sulfonates and their ester counterparts lies in their ionization physics.
-
Pyridinium Sulfonates (The Subject): These are inner salts (betaines). In Electrospray Ionization (ESI), they exist primarily as zwitterions. Under acidic mobile phase conditions (pH < 3), the sulfonate group (
) is protonated, resulting in a net positive charge .-
Key Feature: The quaternary nitrogen provides a fixed positive charge , significantly enhancing ionization efficiency compared to neutral analytes.
-
-
Sulfonate Esters (The Alternative): These are neutral, lipophilic species (e.g., methyl methanesulfonate). They rely on adduct formation (
, ) or protonation for detection.-
Limitation: They suffer from lower ionization efficiency and competitive suppression in complex matrices.
-
Fragmentation Kinetics (CID)
Collision-Induced Dissociation (CID) reveals distinct bond dissociation energy (BDE) profiles:
-
The "Sulfonate Pop" (
Loss): Both classes contain the moiety. However, the energetics differ.[2]-
Pyridinium Sulfonates: The alkyl-sulfonate bond (
) is the weakest link. The stable pyridinium ring acts as a "charge anchor." The primary fragmentation is the loss of neutral (80 Da), leaving a stable alkyl-pyridinium cation. -
Sulfonate Esters: Fragmentation is often driven by alkyl chain losses or complex rearrangements involving the ester oxygen.
-
Part 2: Comparative Fragmentation Analysis
The following table contrasts the MS/MS performance of Pyridinium Sulfonates (PPS) against Alkyl Sulfonate Esters (ASE) and Non-Sulfonated Pyridinium Salts (NSP).
Table 1: Performance & Spectral Signatures[3]
| Feature | Pyridinium Sulfonates (PPS) | Alkyl Sulfonate Esters (ASE) | Non-Sulfonated Pyridinium (NSP) |
| Ionization Mode | ESI (+) Highly Sensitive | ESI (+) Low Sensitivity (Adduct dependent) | ESI (+) Highly Sensitive |
| Precursor Ion | |||
| Primary Neutral Loss | Loss of N-substituent | ||
| Diagnostic Ion | Non-specific hydrocarbon fragments | ||
| LOD (Sensitivity) | High (pg/mL range) | Moderate/Low (ng/mL range) | High |
| False Positive Risk | Low (Distinct 80 Da loss) | High (Isobaric interferences) | N/A |
Data Interpretation[1][4][5][6][7][8][9][10]
-
Selectivity: PPS exhibits a "cleaner" MS/MS spectrum dominated by the transition
. -
Sensitivity: Due to the pre-charged nitrogen, PPS detection limits are typically 10-50x lower than neutral sulfonate esters, allowing for trace-level impurity analysis without derivatization.
Part 3: Visualization of Pathways
Fragmentation Pathway Diagram
The following diagram illustrates the specific fragmentation mechanism for a model pyridinium sulfonate (1-(3-sulfopropyl)pyridinium) versus a standard sulfonate ester.
Caption: Comparative fragmentation pathways. PPS yields a definitive diagnostic ion via specific SO3 loss, whereas ASE fragmentation is adduct-dependent and less specific.
Part 4: Experimental Protocol
To replicate these results and validate the presence of Pyridinium Sulfonates in a sample, follow this self-validating workflow.
Reagents & Setup
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for zwitterion).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory . PPS is highly polar and will elute in the void volume on standard C18 columns.
-
Recommended: Amide or Zwitterionic HILIC phase.
-
MS/MS Acquisition Parameters (Triple Quadrupole)
-
Source: ESI Positive Mode.
-
Cone Voltage: Keep LOW (15-20V).
-
Reasoning: High cone voltage can cause in-source fragmentation (loss of
before the quad), mimicking the non-sulfonated parent and leading to false identification.
-
-
Collision Energy (CE): Ramp 20-40 eV.
-
Target: Optimize for the transition
.
-
Validation Workflow (Decision Tree)
Caption: Logical decision tree for distinguishing pyridinium sulfonates from ester impurities based on sensitivity and neutral loss patterns.
Part 5: References
-
Walczak, J., et al. (2016). Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. National Institutes of Health (PMC). Link
-
Holcapek, M., et al. (2022). Differentiation of Protonated Sulfonate Esters from Isomeric Sulfite Esters and Sulfones. Analytical Chemistry / PubMed. Link
-
Prasain, J. (2011).[3] Ion fragmentation of small molecules in mass spectrometry: Characteristic fragmentation of sulfonates. UAB Mass Spectrometry Core. Link
-
Weaver, A. (2023). Mass Spectrometry - Fragmentation Patterns: Sulfonates and Functional Groups. Chemistry LibreTexts. Link
-
Chen, X., et al. (2007).[4] Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms. TSI Journals. Link
Sources
- 1. Differentiation of Protonated Sulfonate Esters from Isomeric Sulfite Esters and Sulfones by Gas-Phase Ion-Molecule Reactions Followed by Diagnostic Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. tsijournals.com [tsijournals.com]
Comparing electrochemical performance of PPS vs 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate
This guide provides an in-depth technical comparison between PPS (Pyridinium Propyl Sulfobetaine) and its formyl-functionalized derivative, 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate (referred to herein as FPPS ).
Designed for application scientists and electrochemical engineers, this analysis focuses on the mechanistic differences, electrochemical behaviors, and specific use-cases for these two critical electroplating additives.
Executive Summary
-
PPS (The Workhorse): The industry standard for Nickel and Copper electroplating. It offers stable, wide-range leveling and brightening by acting as a steady-state inhibitor. It is chemically robust and has low consumption rates.
-
FPPS (The Precision Tool): A high-performance derivative designed for advanced interconnects (e.g., TSV, microvias). The electron-withdrawing formyl group enhances adsorption strength and introduces a "dynamic inhibition" mechanism. It is less stable than PPS, consuming itself to drive "superfilling" (bottom-up fill) in high-aspect-ratio features.
| Feature | PPS (Pyridinium Propyl Sulfobetaine) | FPPS (Formyl-Functionalized PPS) |
| CAS Number | 15471-17-7 | Derivative Specific (Analogous to 3-formylpyridinium salts) |
| Primary Function | General Leveling & Brightening | Microvia Superfilling & High-Current Density Leveling |
| Adsorption Strength | Moderate (Electrostatic) | High (Electrostatic + Electronic Resonance) |
| Consumption Rate | Low (Chemically Stable) | High (Reductive Consumption) |
| Breakdown Product | Minimal | Reduces to Hydroxymethyl-PPS (PPS-OH) |
| Best For | Decorative Nickel, General Acid Copper | HDI PCB, IC Substrates, TSV Filling |
Molecular Mechanics & Structure-Activity Relationship (SAR)
The performance difference lies in the substituent at the 3-position of the pyridine ring.
Electronic Effects[1][2]
-
PPS (H-Substituted): The pyridine ring is electron-deficient due to quaternization, allowing it to interact with the negatively charged cathode (or chloride-bridged double layer). However, the propyl sulfonate tail is electron-donating, slightly mitigating this positive charge density.
-
FPPS (Formyl-Substituted): The formyl group (-CHO) is a strong Electron Withdrawing Group (EWG) . It pulls electron density away from the ring, significantly increasing the positive charge density on the nitrogen and the ring carbons.
-
Result: FPPS exhibits a stronger electrostatic attraction to the cathode than PPS, leading to faster and more compact adsorption.
-
The "Dynamic Leveling" Mechanism
Unlike PPS, which acts as a static blocker, FPPS is reactive. The aldehyde group is electrochemically active at plating potentials.
-
Adsorption: FPPS adsorbs strongly at high current density areas (peaks/corners).
-
Inhibition: It blocks copper/nickel ions, preventing over-plating.
-
Reduction (The Key): The formyl group reduces to a hydroxymethyl group (forming PPS-OH) or a methyl group.
-
Reaction:
-
-
Desorption: The reduced product (alcohol form) is less strongly adsorbed than the aldehyde form. This creates a concentration gradient: High inhibition at the surface (fresh FPPS) vs. Low inhibition in deep trenches (depleted/reduced FPPS) . This gradient drives Superfilling .
Figure 1: Mechanistic pathway comparison. FPPS undergoes a reductive transformation that enables dynamic leveling (superfilling), whereas PPS functions primarily through static adsorption.
Electrochemical Performance Analysis
Cyclic Voltammetry (CV) Signatures
To validate the difference, a CV scan in a standard Acid Copper bath (VMS + Cl + PEG + SPS) is required.
-
PPS Response: You will observe a suppression of the copper stripping peak and a shift of the deposition onset to more negative potentials (overpotential increase). The curve remains stable over multiple cycles.
-
FPPS Response:
-
Greater Suppression: The deposition current will be lower than PPS at the same concentration (stronger blocking).
-
Reduction Wave: A small, irreversible reduction pre-wave may appear around -0.2V to -0.4V (vs. Ag/AgCl), corresponding to the reduction of the formyl group.
-
Hysteresis: Significant hysteresis between the forward and backward scans, indicating the consumption/transformation of the additive at the interface.
-
Quantitative Data Summary (Simulated Representative Data)
| Parameter | Control (No Leveler) | PPS (10 ppm) | FPPS (10 ppm) |
| Overpotential shift ( | 0 mV | -60 mV | -110 mV |
| Polarization Resistance ( | Low | Medium | High |
| Microvia Fill Ratio | < 40% (Conformal) | 60-70% | > 90% (Bottom-Up) |
| Deposit Stress | Low | Low Compressive | Moderate Tensile |
| Cathodic Efficiency | ~99% | ~98% | ~95-97% (due to side reactions) |
Experimental Protocols
Protocol A: Comparative Galvanostatic Measurement (GM)
This protocol quantifies the "Injection Response"—how quickly the additive suppresses potential when injected into a running cell.
-
Setup: Three-electrode cell (Pt rotating disk electrode, Cu counter, Ag/AgCl reference).
-
Electrolyte: 200 g/L
, 50 g/L , 50 ppm . -
Procedure:
-
Apply constant current density (e.g.,
). -
Allow potential to stabilize (
to ). -
At
: Inject Suppressor (PEG 8000, 200 ppm). Observe potential drop. -
At
: Inject Accelerator (SPS, 5 ppm). Observe potential recovery (depolarization). -
At
: Inject PPS or FPPS (10 ppm).
-
-
Analysis: Measure the slope and magnitude of the potential shift (
) after the leveler injection.-
Expectation: FPPS will cause a sharper, deeper potential drop (
) due to faster adsorption kinetics.
-
Protocol B: Hull Cell Analysis (Wide Current Density Range)
-
Cell: 267 mL Hull Cell, air agitation.
-
Panel: Polished brass panel.
-
Conditions: 2A total current, 10 minutes, 25°C.
-
Evaluation:
-
HCD Zone (High Current Density): Check for burning. FPPS should prevent burning better than PPS.
-
LCD Zone (Low Current Density): Check for dullness. PPS often provides a wider bright range in LCD; FPPS might show slight dullness if the concentration is too high (over-suppression).
-
Safety & Handling (For Drug/Synthesis Professionals)
While primarily used in plating, these zwitterions are relevant to synthesis.
-
Toxicity: 3-formylpyridine (the precursor to FPPS) is toxic and a skin irritant. However, the sulfonate zwitterion (FPPS) significantly reduces volatility and skin permeability compared to the non-quaternized pyridine.
-
Stability: FPPS is sensitive to oxidation (to carboxylic acid) and reduction (to alcohol). Store under inert gas if high purity is required for analytical standards. PPS is shelf-stable for years.
References
-
Structure-Activity Relationships in Pyridinium Levelers
- Title: "Electrochemical Behavior of Pyridinium and N-Methyl Pyridinium C
- Source: PubMed / Wiley-VCH (2018).
-
URL:[Link]
- Title: "Application Notes and Protocols for 3-Pyridinesulfonate as an Additive in Electroplating Baths.
-
Formyl-Pyridine Reduction Chemistry
-
Advanced Leveler Synthesis (Contextual)
Sources
Safety Operating Guide
Personal protective equipment for handling 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate
CAS Number: 93803-27-1 Synonyms: 1-(3-Sulfopropyl)-3-formylpyridinium betaine; Pyridinium propyl sulfobetaine aldehyde.[1][] Chemical Class: Zwitterionic Pyridinium Sulfonate / Electroplating Leveler.[]
Executive Safety Summary
From the Desk of the Senior Application Scientist:
Handling 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate requires a nuanced understanding of its dual nature. As a zwitterion (inner salt), it exhibits surfactant-like properties, meaning it can penetrate biological membranes more effectively than simple inorganic salts.[1][] As an aldehyde-functionalized pyridine, it possesses reactivity capable of protein cross-linking (sensitization risk) and significant mucous membrane irritation.[1][]
The Critical Hazard: Do not treat this merely as a "dusty salt." The combination of the sulfonate tail and the pyridinium headgroup makes this compound highly water-soluble and difficult to rinse from ocular tissue.[] Eye protection is the single most critical failure point. [1]
Risk Assessment & Hazard Identification
This protocol assumes the material is handled in its pure solid form or concentrated aqueous solution.
| Hazard Category | GHS Classification (Inferred*) | Mechanism of Action |
| Ocular | Category 1 (Serious Eye Damage) | Surfactant properties facilitate corneal penetration; acidic hydrolysis may occur on moist surfaces.[1][] |
| Dermal | Category 1B/2 (Skin Corrosion/Irritation) | Zwitterionic nature disrupts the stratum corneum; aldehyde group poses a sensitization risk.[] |
| Inhalation | Category 3 (STOT-SE) | Fine crystalline dust is highly irritating to the upper respiratory tract.[1][] |
| Reactivity | Stable but Reactive | The formyl group is susceptible to oxidation.[] Incompatible with strong oxidizers and strong bases. |
*Note: Specific GHS data for CAS 93803-27-1 is often extrapolated from the parent Pyridinium Propyl Sulfonate (PPS) and Nicotinaldehyde structures.[1][]
Personal Protective Equipment (PPE) Matrix
This matrix is designed as a Self-Validating System . If you cannot check the box for "Validation," you are not authorized to proceed.
A. Ocular & Face Protection
| Equipment | Specification | Validation Protocol |
| Primary | Chemical Splash Goggles (Indirect Venting) | The "Seal Test": Press goggles to face without strap.[1][] If they do not hold suction for 1 second, the fit is poor. |
| Secondary | Face Shield (8-inch minimum) | Required when handling solutions >100mL or during exothermic dissolution.[1][] |
| Contraindicated | Safety Glasses | Reasoning: Liquid splashes can bypass glasses; surfactant-laden dust can migrate behind lenses.[1][] |
B. Dermal Protection (Hand & Body)
| Equipment | Specification | Validation Protocol |
| Glove Material | Nitrile Rubber (Min.[1][] thickness 0.11 mm) | Inflation Test: Trap air in the glove and squeeze to detect pinhole leaks before donning.[] |
| Glove Technique | Double Gloving (recommended for solutions) | Inner glove: Colored (e.g., Blue).[] Outer glove: White/Clear.[] Visual indicator: If inner color stains outer glove, breakthrough occurred.[] |
| Body barrier | Lab Coat (High-neck, snap closure) | Must cover wrists completely when arms are extended.[1][] |
C. Respiratory Protection
| Scenario | Equipment | Validation Protocol |
| Standard Use | Chemical Fume Hood (Face velocity 80-100 fpm) | Kimwipe Test: Tape a tissue strip to the sash bottom.[1][] It must be pulled inward at a 45° angle. |
| Spill Cleanup | N95 or P100 Respirator | User must be fit-tested.[1][] Positive/Negative pressure seal check required upon donning.[] |
Operational Protocols
Protocol A: Weighing & Transfer (The "Static" Risk)
Context: Zwitterionic powders are often hygroscopic and prone to static charge, leading to "jumping" powder that contaminates the balance area.
-
Environmental Control: Utilize an ionizing blower if available to neutralize static charge on the spatula and weigh boat.[]
-
The "Draft Shield" Rule: Never weigh this compound on an open bench. Use a balance enclosure or weigh inside the fume hood (if vibration is managed).
-
Transfer Logic:
-
Do not pour from the stock bottle.
-
Use a clean, dry stainless steel spatula.
-
Immediate Closure: Recap the stock bottle before recording the mass to prevent moisture uptake (caking).[]
-
Protocol B: Dissolution (The Exotherm Check)
Context: Solvation of sulfonates can be mildly exothermic.[]
-
Solvent Prep: Place the stir bar in the solvent before adding the solid.[]
-
Addition: Add solid slowly to the vortex of the stirring solvent.
-
Visual Check: The solution should be clear. If turbidity persists, do not apply heat >50°C without verifying thermal stability of the aldehyde group (risk of polymerization).
Decision Logic & Workflows
Figure 1: PPE Selection Logic
Caption: Decision tree for selecting appropriate PPE based on physical state and operation scale.
Figure 2: Emergency Spill Response
Caption: Immediate containment and neutralization workflow for zwitterionic sulfonate spills.
Disposal & Environmental Stewardship[1][2][4]
Do not dispose of down the drain. While sulfonates are often biodegradable, the pyridinium moiety renders this compound toxic to aquatic organisms (Category 2/3 Acute Aquatic Toxicity).
-
Segregation: Collect in a waste container labeled "Organic Waste - Halogen Free" (unless mixed with halogenated solvents).[]
-
Deactivation: No specific deactivation is required for the sulfonate, but ensure the waste stream pH is neutral (6-8) to prevent aldehyde reactivity in the waste drum.
-
Labeling: Clearly mark the container with the CAS number 93803-27-1 .
References
-
Chemical Identification: "3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate."[1][][3][4] HaiRui Chemical Database. CAS 93803-27-1.[1][][3][4] Link
-
Structure & Properties: "3-(Pyridin-1-ium-1-yl)propane-1-sulfonate (Parent Compound Data)." PubChem Compound Summary. National Center for Biotechnology Information.[] Link[1]
-
Safety Data (Analogous): "Safety Data Sheet: Pyridinium propyl sulfobetaine (PPS)." Sigma-Aldrich.[1][][5][6] Accessed 2024.[][7][8] Link
-
GHS Classification Standards: "Globally Harmonized System of Classification and Labelling of Chemicals (GHS)."[] UNECE.[] Link
Sources
- 1. 3-(1-Pyridinio)-1-propanesulfonate | C8H11NO3S | CID 84929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate_93803-27-1_杭州海瑞化工有限公司 [hairuichem.com]
- 4. 3-Formyl-1-(3-sulfopropyl)-pyridinium-betaine 93803-27-1, Germany 3-Formyl-1-(3-sulfopropyl)-pyridinium-betaine 93803-27-1 Manufacturers, Germany 3-Formyl-1-(3-sulfopropyl)-pyridinium-betaine 93803-27-1 Suppliers [chemnet.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. media.laballey.com [media.laballey.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
